MD-4251
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H53Cl2FN8O4 |
|---|---|
分子量 |
883.9 g/mol |
InChI |
InChI=1S/C47H53Cl2FN8O4/c1-56-37-25-30(13-14-31(37)41(55-56)33-15-17-38(59)53-43(33)60)58-22-20-57(21-23-58)26-27-8-11-29(12-9-27)51-44(61)42-39(32-6-5-7-35(49)40(32)50)47(46(54-42)18-3-2-4-19-46)34-16-10-28(48)24-36(34)52-45(47)62/h5-7,10,13-14,16,24-25,27,29,33,39,42,54H,2-4,8-9,11-12,15,17-23,26H2,1H3,(H,51,61)(H,52,62)(H,53,59,60)/t27?,29?,33?,39-,42+,47+/m0/s1 |
InChI 键 |
FZJKQMONKPFLEO-VCWKREPNSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of a New Therapeutic Strategy: A Technical Deep Dive into MD-4251, a First-in-Class Oral PROTAC for MDM2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action, preclinical efficacy, and experimental validation of MD-4251, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2. The development of this compound represents a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic avenue for the treatment of cancers harboring wild-type p53.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System to Eliminate a Key Cancer Driver
MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, its tumor-suppressive functions are abrogated by overexpression of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. Traditional small molecule inhibitors of the MDM2-p53 interaction have shown promise but can be limited by on-target toxicities and the potential for drug resistance.
This compound operates through a distinct and highly potent mechanism. As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to MDM2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This tripartite binding event brings MDM2 into close proximity with the CRBN E3 ligase machinery, leading to the polyubiquitination of MDM2 and its subsequent degradation by the 26S proteasome. The degradation of MDM2 liberates p53 from its negative regulation, leading to the activation of p53-mediated downstream signaling pathways that induce cell cycle arrest and apoptosis in cancer cells.
References
The Emergence of MD-4251: A Novel MDM2 Degrader for p53 Pathway Reactivation
A Technical Overview for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are critical in preventing tumor formation, primarily through inducing cell cycle arrest, senescence, or apoptosis.[1] The activity of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2. In many cancers where p53 itself is not mutated, its tumor-suppressive functions are abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.[1] This makes the p53-MDM2 interaction a prime target for therapeutic intervention.
MD-4251 is a first-in-class, orally bioavailable MDM2 degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology.[2][3] Unlike traditional inhibitors that merely block the p53-MDM2 interaction, this compound is designed to induce the degradation of the MDM2 protein, leading to a robust and sustained activation of the p53 pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: MDM2 Degradation and p53 Activation
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The removal of MDM2 leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, bind to the promoter regions of its target genes, and initiate a transcriptional program that results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
The following diagram illustrates the signaling pathway of this compound-mediated p53 activation:
Figure 1. this compound mediated activation of the p53 pathway.
Quantitative In Vitro Activity
This compound has demonstrated potent and rapid induction of MDM2 degradation, leading to robust p53 activation in preclinical models. The following table summarizes the key in vitro activity parameters of this compound in the RS4;11 acute leukemia cell line, which expresses wild-type p53.[2][3]
| Parameter | Cell Line | Value | Treatment Time |
| DC₅₀ (MDM2 Degradation) | RS4;11 | 0.2 nM | 2 hours |
| Dₘₐₓ (Maximum Degradation) | RS4;11 | 96% | 2 hours |
| p53 Protein Increase | RS4;11 | > 6-fold | 2 hours (at ≥ 3 nM) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Western Blot Analysis for MDM2 Degradation and p53 Accumulation
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. This protocol outlines the general steps for assessing MDM2 and p53 protein levels in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture RS4;11 cells in appropriate media and conditions until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.3 nM, 3 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at high speed to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
The following diagram outlines the workflow for the Western blot analysis:
Figure 2. Workflow for Western blot analysis.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, tumor xenograft models are utilized. This typically involves the following steps:
1. Cell Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., RS4;11).
2. Tumor Growth and Monitoring:
-
The tumors are allowed to grow to a palpable size.
-
Tumor volume is measured regularly using calipers.
3. Drug Administration:
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.
-
The control group receives a vehicle solution.
4. Efficacy Assessment:
-
Tumor growth is monitored throughout the study.
-
The body weight of the mice is recorded to assess toxicity.
-
At the end of the study, the tumors are excised and weighed.
5. Pharmacodynamic Analysis:
-
Tumor tissues can be collected at various time points after drug administration to assess the levels of MDM2 and p53 by Western blotting or immunohistochemistry, confirming target engagement in vivo.
Preclinical studies have shown that a single oral dose of this compound can lead to complete and sustained tumor regression in xenograft models, with long-lasting depletion of MDM2 and activation of p53 in the tumor tissue.[2][3]
Conclusion
This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. By inducing the degradation of MDM2, this compound effectively removes the primary inhibitor of p53, leading to its robust activation and the subsequent induction of tumor-suppressive pathways. The potent in vitro and in vivo activity, coupled with favorable oral bioavailability, positions this compound as a strong candidate for further clinical development. The detailed methodologies provided in this guide serve as a resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of MDM2 degraders.
References
MD-4251: A Technical Overview of its Efficacy and Mechanism in Acute Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MD-4251 is a first-in-class, orally bioavailable, potent, and selective degrader of the Murine Double Minute 2 (MDM2) oncoprotein.[1][2][3][4] Developed using PROTAC (Proteolysis Targeting Chimera) technology, this compound demonstrates a novel mechanism for eliminating MDM2, a key negative regulator of the p53 tumor suppressor. In preclinical studies involving acute leukemia cell lines with wild-type p53, this compound has shown remarkable potency in inducing MDM2 degradation, activating the p53 pathway, and inhibiting cell proliferation at sub-nanomolar concentrations. This document provides a comprehensive technical guide on the core preclinical data, mechanism of action, and experimental protocols related to the effects of this compound on acute leukemia cells.
Core Mechanism of Action: MDM2 Degradation
This compound functions as a heterobifunctional small molecule. It is designed to simultaneously bind to the MDM2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][5] This ternary complex formation facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.
The degradation of MDM2 removes its inhibitory effect on the p53 tumor suppressor.[1][2] Consequently, p53 protein levels accumulate, leading to the activation of downstream p53 target genes.[1] This transcriptional activation triggers critical anti-tumor responses, including cell cycle arrest and apoptosis.[6][7] Unlike traditional MDM2 inhibitors that can lead to a feedback-driven increase in MDM2 expression, this compound eliminates the protein, resulting in a more sustained and robust activation of p53.[1]
Quantitative In Vitro Efficacy Data
This compound exhibits potent and selective activity against acute leukemia cell lines that harbor wild-type (WT) p53. Its efficacy is significantly diminished in cell lines with mutant or deleted p53, highlighting its dependence on a functional p53 pathway.[1][2]
Cell Growth Inhibition
The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound compared to the MDM2 inhibitor APG-115 in p53-WT acute leukemia cell lines.
| Cell Line | p53 Status | This compound IC50 (nM) | APG-115 IC50 (nM) | Reference |
| RS4;11 | Wild-Type | 1 | Not Reported | [1] |
| MV4;11 | Wild-Type | 2 | 93 | [1] |
| MOLM-13 | Wild-Type | 2 | >1000 | [1] |
| Mutant/Deleted p53 Lines | Mutant/Null | >1000 | Not Reported | [1] |
MDM2 Degradation and p53 Activation in RS4;11 Cells
This compound induces rapid and profound degradation of the MDM2 protein, leading to a robust increase in p53 protein levels.
| Parameter | Value | Treatment Time | Concentration | Reference |
| MDM2 DC50 | 0.2 nM | 2 hours | 0.2 nM | [1][5][8] |
| MDM2 Dmax | 96% | 2 hours | Not Specified | [1][2][3] |
| MDM2 Depletion | >70% | 2 hours | 0.3 nM | [1] |
| p53 Upregulation | >6-fold | 2 hours | ≥3 nM | [1] |
In Vivo Pharmacodynamics and Efficacy
In xenograft models using the RS4;11 cell line, a single oral dose of this compound resulted in sustained pharmacodynamic effects and significant anti-tumor activity.
| Parameter | Value | Time Point | Oral Dose | Reference |
| p53 Upregulation (Tumor) | 179% vs. Control | 24 hours | 10 mg/kg | [1] |
| Cleaved PARP (Tumor) | 235% vs. Control | 24 hours | 10 mg/kg | [1] |
| Tumor Regression | Complete & Persistent | Not Specified | 30 mg/kg | [1] |
Experimental Protocols
The following sections detail the methodologies used to generate the data presented.
Cell Culture
Acute leukemia cell lines (e.g., RS4;11, MV4;11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
-
Cell Seeding: Cells are seeded into opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well and allowed to acclimate for 24 hours.
-
Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 10 µM).
-
Treatment: The diluted compound is added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Luminescence Reading: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The reagent is added to each well, and luminescence is read on a plate reader.
-
Data Analysis: Luminescence values are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blotting (Protein Analysis)
This protocol is used to detect and quantify levels of specific proteins (MDM2, p53, Cleaved PARP) following treatment.
-
Cell Lysis: Leukemia cells are treated with specified concentrations of this compound for a designated time (e.g., 2 hours). After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-MDM2, anti-p53, anti-cleaved PARP, and a loading control like anti-β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Conclusion
This compound represents a significant advancement in the strategy of targeting the MDM2-p53 axis. By inducing the degradation of MDM2, it achieves a potent and sustained activation of p53 in wild-type acute leukemia cell lines. The preclinical data, characterized by sub-nanomolar IC50 values and robust in vivo efficacy from a single oral dose, strongly support this compound as a promising therapeutic candidate for the treatment of acute leukemias and potentially other cancers with a wild-type p53 status.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aminer.org [aminer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An MDM2 degrader for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Development and History of MD-4251: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MD-4251 is a first-in-class, orally bioavailable, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Mouse double minute 2 homolog (MDM2). As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. This compound has demonstrated potent and rapid degradation of MDM2 in preclinical models, leading to robust p53 activation and profound anti-tumor activity. This technical guide provides a comprehensive overview of the preclinical development and history of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. The experimental protocols for key studies are also described, and the relevant biological pathways and experimental workflows are visually represented.
Introduction and History
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its pathway is inactivated in a majority of human cancers. In many tumors that retain wild-type p53, its function is abrogated by overexpression of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. Inhibition of the MDM2-p53 interaction has been a long-standing goal in cancer drug discovery.
This compound emerged from research focused on developing novel therapeutics that can overcome the limitations of traditional small molecule inhibitors. Developed using PROTAC technology, this compound represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's natural protein disposal system, this compound catalytically induces the degradation of MDM2, leading to a sustained reactivation of p53.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to MDM2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The binding of this compound to both MDM2 and CRBN brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to MDM2, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of MDM2 results in the accumulation and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and rapid degradation of MDM2 in various cancer cell lines, particularly those with wild-type p53. This degradation leads to a significant inhibition of cell proliferation.
| Cell Line | Cancer Type | DC50 (nM)[1] | Dmax (%)[1] | IC50 (nM)[1] |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.2 | 96 | 1 |
| MV4;11 | Acute Myeloid Leukemia | - | - | 2 |
| MOLM-13 | Acute Myeloid Leukemia | - | - | 2 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft model using the RS4;11 human acute lymphoblastic leukemia cell line.
| Animal Model | Tumor Model | Dosing Regimen | Outcome |
| Xenograft Mice | RS4;11 | Single oral dose of 50 mg/kg | Complete tumor regression with no detectable tumors for 24 days.[2] |
Pharmacokinetics and Safety
Preclinical studies in mice have shown that this compound possesses favorable pharmacokinetic properties and a good safety profile.
| Parameter | Result |
| Oral Bioavailability | Excellent in mice.[1] |
| Metabolic Stability | Favorable.[1] |
| CYP Inhibition | No significant liabilities.[1] |
| hERG Inhibition | No significant liabilities.[1] |
| Key Safety Finding | No evidence of thrombocytopenia in a mouse model.[2] |
Experimental Protocols
Cell Lines and Culture
The human leukemia cell lines RS4;11, MV4;11, and MOLM-13 were used for in vitro studies. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
Objective: To determine the levels of MDM2 and p53 proteins following treatment with this compound.
Protocol:
-
Cell Treatment: Cells were seeded and treated with varying concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 2 hours).
-
Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Cell Growth Inhibition Assay
Objective: To assess the anti-proliferative effect of this compound.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: RS4;11 cells were subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered via oral gavage.
-
Efficacy and Toxicity Assessment: Tumor volume and body weight were measured throughout the study. At the end of the study, tumors and organs were collected for further analysis.
Conclusion
This compound is a promising, orally bioavailable MDM2 degrader with a novel mechanism of action. Its potent preclinical activity, favorable pharmacokinetic profile, and good safety data support its continued development as a potential therapeutic for cancers that are dependent on the MDM2-p53 axis. The data presented in this guide highlight the potential of this compound to offer a new and effective treatment option for patients with tumors harboring wild-type p53. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
Unraveling the Mechanism of MD-4251: A Technical Guide to its E3 Ligase Recruitment and Target Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MD-4251, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and medicinal chemistry.
Core Mechanism: E3 Ligase Recruitment by this compound
This compound functions as a molecular bridge, facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, MDM2.[1][2] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[3][4][5] By promoting the ubiquitination and subsequent proteasomal degradation of MDM2, this compound leads to the stabilization and activation of p53, thereby inhibiting the proliferation of cancer cells harboring wild-type p53.[3][4][5][6][7]
The heterobifunctional nature of this compound is central to its activity. One terminus of the molecule binds to MDM2, while the other engages CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to MDM2, marking it for degradation by the 26S proteasome.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Caption: this compound mediated recruitment of CRBN to MDM2.
Quantitative Assessment of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily in the RS4;11 human B-cell precursor leukemia cell line, which expresses wild-type p53.
Table 1: MDM2 Degradation Efficiency of this compound in RS4;11 Cells
| Parameter | Value | Treatment Time | Reference |
| DC50 (Degradation Concentration 50%) | 0.2 nM | 2 hours | [3][4][5][6][7] |
| Dmax (Maximum Degradation) | 96% | 2 hours | [3][4][5][6][7] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | p53 Status | IC50 (Inhibitory Concentration 50%) | Reference |
| RS4;11 | Wild-type | 1 nM | [5] |
| MV4;11 | Wild-type | 2 nM | |
| MOLM-13 | Wild-type | 2 nM | |
| p53 mutant/deleted lines | Mutant/Deleted | > 1000 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the characterization of this compound.
Western Blotting for MDM2 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of MDM2 protein following treatment with this compound.
Experimental Workflow Diagram:
Caption: A typical workflow for assessing protein degradation.
Methodology:
-
Cell Culture and Treatment: RS4;11 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using densitometry software.
Cell Viability Assay
The anti-proliferative effects of this compound are determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay.
Methodology:
-
Cell Seeding: RS4;11 cells are seeded in opaque-walled 96-well plates at a density that ensures logarithmic growth during the assay period.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then agitated on an orbital shaker to induce cell lysis and initiate the luminescent reaction, which is proportional to the amount of ATP present (an indicator of metabolically active, viable cells).[8]
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Quantitative Proteomics Analysis
A global proteomics approach, such as tandem mass tag (TMT) based quantitative mass spectrometry, can be employed to assess the selectivity of this compound-induced protein degradation.
Methodology:
-
Sample Preparation: RS4;11 cells are treated with this compound or a vehicle control. Cells are harvested, lysed, and the proteins are extracted.
-
Protein Digestion and TMT Labeling: Proteins are digested into peptides, typically with trypsin. Each peptide sample is then labeled with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: The TMT-labeled peptide samples are pooled and then fractionated, usually by high-pH reversed-phase liquid chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are released and quantified.
-
Data Analysis: The relative abundance of each identified protein across the different treatment conditions is determined by comparing the intensities of the corresponding TMT reporter ions. This allows for the identification of proteins that are selectively degraded upon this compound treatment.
Logical Relationship: The PROTAC Advantage
The mechanism of this compound exemplifies the advantages of the PROTAC modality over traditional inhibitors.
Caption: Contrasting mechanisms of inhibitors and PROTACs.
Unlike inhibitors that require sustained high concentrations to occupy the target's active site, PROTACs like this compound act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect at lower doses. This catalytic mechanism also offers the potential to target proteins that have been historically challenging to drug with conventional small molecule inhibitors.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development in the exciting field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. itsibio.com [itsibio.com]
- 7. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
The PROTAC MD-4251: A Deep Dive into its Impact on Cell Cycle and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MD-4251 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Mouse double minute 2 homolog (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime target in oncology. This technical guide provides a comprehensive overview of the preclinical data surrounding this compound, with a specific focus on its molecular mechanism, its profound effects on cell cycle progression, and its ability to induce apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to offer researchers and drug development professionals a thorough understanding of this promising therapeutic candidate.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis.[1] In approximately 50% of human cancers, the p53 gene is mutated, while in many others with wild-type p53, its function is abrogated by overexpression of its primary cellular inhibitor, MDM2.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1]
Targeting the MDM2-p53 interaction has been a long-standing goal in cancer therapy. This compound represents a novel approach, utilizing PROTAC technology to induce the degradation of MDM2 rather than simply inhibiting its interaction with p53.[1] this compound is a heterobifunctional molecule that simultaneously binds to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[1] This degradation of MDM2 results in the stabilization and activation of p53, restoring its ability to control cell proliferation and induce apoptosis.[1]
This guide will delve into the preclinical studies that have elucidated the impact of this compound on the cell cycle and apoptosis, providing detailed methodologies and quantitative data to support further research and development.
Mechanism of Action: The MDM2-p53 Signaling Axis
This compound's primary mechanism of action is the degradation of MDM2, which in turn leads to the activation of p53.[1] This process triggers downstream signaling cascades that ultimately result in cell cycle arrest and apoptosis.
References
Bavdegalutamide (ARV-110): A First-in-Class Androgen Receptor PROTAC Degrader for Metastatic Castration-Resistant Prostate Cancer
Introduction
Bavdegalutamide (B8270050) (formerly ARV-110) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader.[1][2][3] It was the first PROTAC protein degrader to enter human clinical trials.[1][4] This technical guide provides an in-depth overview of the preclinical and clinical data that establish bavdegalutamide as a first-in-class therapeutic agent. Androgen receptor (AR) signaling is a primary driver of prostate cancer.[1][5] While therapies targeting this pathway are standard, resistance often develops through mechanisms like AR gene amplification, mutations in the ligand-binding domain (LBD), and the expression of AR splice variants.[1][3] Bavdegalutamide offers a novel approach by inducing the degradation of the AR protein, thereby overcoming these resistance mechanisms.[2][3]
Mechanism of Action
Bavdegalutamide is a heterobifunctional small molecule designed to harness the body's natural protein disposal system.[6] It consists of a ligand that binds to the androgen receptor and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2][5] This simultaneous binding forms a ternary complex, which facilitates the polyubiquitination of the AR protein.[4][5] This process marks the AR protein for degradation by the proteasome.[5][6] This degradation-based mechanism is distinct from the inhibitory action of conventional antiandrogens and is effective against both wild-type and clinically relevant mutant forms of the AR.[1][2]
Quantitative Preclinical and Clinical Data
The efficacy of bavdegalutamide has been demonstrated through extensive in vitro and in vivo studies, as well as clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC).
Table 1: In Vitro Efficacy of Bavdegalutamide
| Parameter | Cell Line | Value | Comparator (Enzalutamide) | Reference |
| AR Degradation (DC50) | LNCaP, VCaP | ~1 nM | N/A | [5][7] |
| PSA Synthesis Inhibition (IC50) | LNCaP | 10 nM | 10-fold less potent | [8] |
| Apoptosis Induction | LNCaP | 50-100x more potent | N/A | [8] |
| AR Binding Affinity | N/A | ~5x higher | N/A | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of Bavdegalutamide in Xenograft Models
| Model | Dose (mg/kg, oral) | Outcome | Comparator (Enzalutamide) | Reference |
| VCaP Xenograft | 0.3 | 70% AR reduction, 69% TGI | 79% TGI | [8] |
| 1 | 87% AR reduction, 101% TGI | [8] | ||
| 3 | 90% AR reduction, 109% TGI | [8] | ||
| Enzalutamide-Resistant VCaP | N/A | Demonstrated efficacy | N/A | [7] |
| Non-castrated Mice | 1, 3, 10 | 60%, 67%, 70% TGI | No effect | [8] |
Table 3: Clinical Efficacy of Bavdegalutamide (420 mg QD) in mCRPC Patients
| Patient Subgroup | Efficacy Endpoint | Result | Reference |
| AR T878X/H875Y Mutations | PSA50 Response Rate | 46% | [9][10] |
| RECIST Partial Responses | 2 confirmed | [9][10] | |
| Radiographic Progression-Free Survival (rPFS) | 11.1 months | [11][12] | |
| Any AR LBD Mutation (excluding L702H alone) | Radiographic Progression-Free Survival (rPFS) | 8.2 months | [11][12] |
| Less Pre-treated Patients | PSA50 Response Rate | 22% | [10] |
Table 4: Clinical Safety and Tolerability of Bavdegalutamide (420 mg QD)
| Adverse Event Profile | Details | Reference |
| Treatment-Related Adverse Events (TRAEs) | No Grade ≥4 TRAEs reported. Most common were Grade 1/2. | [11][13] |
| Most Common TRAEs (Any Grade) | Nausea (48-56%), Fatigue (35-36%), Vomiting (26-33%), Decreased Appetite (25%), Diarrhea (20-24%) | [11][13] |
| Discontinuation Rate due to TRAEs | 9-10% | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.
In Vitro Cell-Based Assays
1. AR Degradation Assay (Western Blot)
-
Cell Lines: VCaP and LNCaP prostate cancer cells.[8]
-
Treatment: Cells were treated with varying concentrations of bavdegalutamide for 24 hours.[5] For time-course experiments, cells were treated with 10 nmol/L of bavdegalutamide for different durations.[5]
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against AR and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with secondary antibodies and visualized. Densitometry was used to quantify AR protein levels relative to the loading control.
2. PSA Suppression Assay
-
Cell Line: LNCaP cells overexpressing wild-type AR.[8]
-
Treatment: Cells were treated with a range of bavdegalutamide or enzalutamide (B1683756) concentrations.
-
PSA Measurement: After the treatment period, the concentration of prostate-specific antigen (PSA) in the cell culture supernatant was measured using an ELISA kit.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated.
3. Cell Proliferation and Apoptosis Assays
-
Treatment: Cells were treated with bavdegalutamide or enzalutamide.
-
Proliferation Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Apoptosis Assay: Apoptosis was measured by methods such as caspase-3/7 activation assays or Annexin V staining followed by flow cytometry.[1][8]
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Arvinas Announces Initiation of Patient Dosing in the First Phase 1 Clinical Trial of PROTAC™ Protein Degrader, ARV-110 | Arvinas [ir.arvinas.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 12. urotoday.com [urotoday.com]
- 13. urotoday.com [urotoday.com]
Methodological & Application
Application Notes and Protocols for MD-4251 In Vitro Studies
Introduction
MD-4251 is a first-in-class, orally bioavailable, small molecule degrader of the E3 ubiquitin ligase MDM2, developed using Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[4][5][6] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by inducing the degradation of MDM2, thereby liberating p53 to transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the activity of this compound.
Data Presentation
Table 1: In Vitro MDM2 Degradation and p53 Activation by this compound
| Cell Line | Treatment Time (hours) | DC₅₀ (nM) for MDM2 Degradation | Dₘₐₓ (%) for MDM2 Degradation | p53 Upregulation |
| RS4;11 | 2 | 0.2 | 96 | Robust increase |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation percentage.[1][3][7]
Table 2: In Vitro Anti-proliferative Activity of this compound in Acute Leukemia Cell Lines with Wild-Type p53
| Cell Line | IC₅₀ (nM) |
| RS4;11 | 1 |
| MV4;11 | 2 |
| MOLM-13 | 2 |
IC₅₀: Half-maximal inhibitory concentration.[1]
Table 3: Stability and Safety Profile of this compound
| Parameter | Species | Result |
| Microsomal Stability (T₁/₂) | Human, Mouse, Rat, Dog, Monkey | > 60 min |
| Plasma Stability (T₁/₂) | Human, Mouse, Rat, Dog, Monkey | > 60 min |
| CYP Inhibition (IC₅₀) | 3A4, 1A2, 2B6, 2C9, 2C19, 2D6 | > 10 µM |
| hERG Inhibition (IC₅₀) | > 10 µM |
[1]
Experimental Protocols
Cell Culture
Objective: To maintain and propagate cancer cell lines for use in in vitro assays.
Materials:
-
Leukemia cell lines (e.g., RS4;11, MV4;11, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Perform cell counting and viability assessment (e.g., using trypan blue exclusion) before each experiment.
MDM2 Degradation and p53 Upregulation Assay (Western Blot)
Objective: To determine the ability of this compound to induce the degradation of MDM2 and the subsequent upregulation of p53 protein levels.
Materials:
-
RS4;11 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed RS4;11 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RS4;11, MV4;11, MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
96-well plates (white, clear bottom)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of MDM2.
Caption: Experimental workflow for Western Blot analysis of MDM2 and p53.
Caption: Experimental workflow for the cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for MD-4251 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-4251 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4] MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[1][4][5] By degrading MDM2, this compound leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][6] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture experiments, focusing on assessing its biological activity in relevant cancer cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding event forms a ternary complex, which facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce apoptosis and inhibit cell proliferation in cancer cells with wild-type p53.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various acute leukemia cell lines with wild-type p53.
Table 1: MDM2 Degradation and p53 Activation in RS4;11 Cells
| Parameter | Value | Treatment Time | Reference |
| DC₅₀ (MDM2 Degradation) | 0.2 nM | 2 hours | [1][2][4][7][8][9] |
| Dₘₐₓ (Max. Degradation) | 96% | 2 hours | [1][4][7][8] |
| Effective Concentration for >70% MDM2 Depletion | 0.3 nM | 2 hours | [1] |
| Effective Concentration for >6-fold p53 Increase | ≥ 3 nM | 2 hours | [1] |
Table 2: Cell Growth Inhibition (IC₅₀)
| Cell Line | IC₅₀ Value | Treatment Time | Reference |
| RS4;11 | 1 nM | 4 days | [1] |
| MV4;11 | 2 nM | Not Specified | [1] |
| MOLM-13 | 2 nM | Not Specified | [1] |
Experimental Protocols
Cell Culture
The RS4;11 cell line is a human B-cell precursor leukemia cell line that is widely used for studying MDM2-p53 pathway inhibitors.[1][9][10]
-
Cell Line: RS4;11 (ATCC® CRL-1873™)
-
Growth Medium: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS).[9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Cultures can be split every 2-3 days by adding fresh medium.[6]
Protocol for Determining IC₅₀ using CellTiter-Glo®
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound by assessing cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[11]
Materials:
-
RS4;11 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed RS4;11 cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 90 µL of complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 100 nM down to 0.01 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 4 days (96 hours) at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[12]
-
Protocol for Western Blot Analysis of MDM2, p53, and Cleaved PARP
This protocol is used to assess the degradation of MDM2, the accumulation of p53, and the induction of apoptosis (via cleaved PARP) following treatment with this compound.
Materials:
-
RS4;11 cells
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RS4;11 cells and treat with various concentrations of this compound (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM) and a vehicle control for the desired time (e.g., 2, 6, or 24 hours). A 2-hour treatment is sufficient to observe significant MDM2 degradation.[1]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-MDM2, anti-p53, anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. The full-length PARP is approximately 116 kDa, and the cleaved fragment is 89 kDa, which is a hallmark of apoptosis.[2][3][5]
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin) to compare protein levels across different treatments. An increase in p53 and cleaved PARP, coupled with a decrease in MDM2, indicates successful target engagement and downstream biological effect.[1]
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. benchchem.com [benchchem.com]
- 8. 2.3. Determination of IC50 Values [bio-protocol.org]
- 9. The RS4;11 cell line as a model for leukaemia with t(4;11)(q21;q23): Revised characterisation of cytogenetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RS4:11 Cells [cytion.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Detection of MDM2 Degradation Induced by MD-4251 via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of Murine Double Minute 2 (MDM2) protein degradation in response to treatment with MD-4251, a first-in-class oral MDM2 degrader.[1][2] The described Western blot protocol is optimized for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of targeted protein degraders like this compound.
Introduction
MDM2 is a critical negative regulator of the p53 tumor suppressor.[2][3] Its overexpression in various cancers leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[4][5] Consequently, targeting the MDM2-p53 interaction has emerged as a promising therapeutic strategy in oncology.[3]
This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MDM2.[1][2][6] It functions by recruiting MDM2 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[1] This degradation of MDM2 results in the stabilization and activation of p53, triggering downstream anti-proliferative effects in cancer cells with wild-type p53.[1][2]
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels within a cell.[7] This application note details a robust Western blot protocol to monitor the degradation of MDM2 in cancer cell lines, such as the human acute leukemia cell line RS4;11, following treatment with this compound.
Principle of the Assay
Cultured cancer cells with wild-type p53 (e.g., RS4;11) are treated with varying concentrations of this compound for specific time points. Following treatment, total protein is extracted, and the protein concentration is normalized across all samples. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is subsequently probed with a primary antibody specific for MDM2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting chemiluminescent signal is detected, and the band intensity corresponding to MDM2 is quantified to determine the extent of degradation. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Data Presentation
The efficacy of this compound in inducing MDM2 degradation can be quantified and summarized. The following table presents data on this compound's degradation potency in the RS4;11 cell line.
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (hours) |
| This compound | RS4;11 | 0.2 | 96 | 2 |
Table 1: MDM2 Degradation Potency of this compound. DC₅₀ represents the concentration of this compound required to induce 50% degradation of MDM2, and Dₘₐₓ is the maximum percentage of degradation observed.[1][2][8]
Experimental Protocols
Materials and Reagents
-
Cell Line: RS4;11 (human bone marrow, B cell precursor, acute lymphoblastic leukemia) or other suitable cancer cell line with wild-type p53.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-12% Bis-Tris gels or similar.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-MDM2 antibody (suitable for Western blot).
-
Mouse anti-p53 antibody (suitable for Western blot).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Workflow for Western blot analysis of MDM2 degradation.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. c. Allow cells to adhere and grow overnight. d. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO, final concentration ≤ 0.1%).[9] e. Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours). A 2-hour treatment is sufficient to observe significant MDM2 degradation.[1][2]
2. Cell Lysate Preparation a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. For adherent cells, aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (RIPA buffer with protease and phosphatase inhibitors) to each well. For suspension cells like RS4;11, pellet the cells by centrifugation and resuspend in lysis buffer. c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Electrotransfer a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. b. Load the denatured protein samples into the wells of a 4-12% Bis-Tris SDS-PAGE gel. c. Run the gel in MOPS or MES SDS Running Buffer until the dye front reaches the bottom of the gel. d. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]
5. Immunodetection a. Following transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[10] b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against MDM2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. For detection of p53 and a loading control, the membrane can be stripped and re-probed or separate blots can be run in parallel.
6. Visualization and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the MDM2 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity for each sample. e. Calculate the percentage of MDM2 degradation relative to the vehicle-treated control.
Signaling Pathway
Caption: Mechanism of this compound induced MDM2 degradation and p53 activation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak MDM2 signal | Inactive primary antibody | Use a new or validated antibody. Include a positive control lysate. |
| Insufficient protein load | Increase the amount of protein loaded per well (30-50 µg). | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. Use a reliable loading control. |
| Pipetting errors | Ensure accurate and consistent loading of samples. |
Conclusion
This application note provides a comprehensive and detailed protocol for performing Western blot analysis to detect the degradation of MDM2 induced by the PROTAC degrader this compound. By following this protocol, researchers can effectively assess the potency and mechanism of action of this compound and other similar molecules, contributing to the advancement of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols for In Vivo Dosing and Administration of MD-4251 in Mice
Disclaimer: As of December 2025, there is no publicly available information regarding the compound "MD-4251." The following Application Notes and Protocols are provided as a generalized framework for the in vivo evaluation of a novel small molecule inhibitor in mice. This document is intended to serve as a template for researchers, scientists, and drug development professionals, and should be adapted based on the specific characteristics of the compound under investigation. The data presented here is hypothetical and illustrative.
I. Introduction
This compound is a hypothetical, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in various cancers.[1][2][3] Preclinical in vivo studies in mouse models are essential to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound before consideration for clinical development.[4] This guide provides an overview of dosing, administration, and relevant experimental protocols for the in vivo assessment of this compound in mice.
II. Compound Information
| Compound ID | Target(s) | Molecular Weight | Formulation (Suggested) |
| This compound | PI3K/Akt/mTOR | 450.5 g/mol | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
III. Data Presentation: Dosing and Pharmacokinetics
The following tables summarize hypothetical data for this compound to guide dose selection for efficacy studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Female BALB/c Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | T½ (h) | Bioavailability (%) |
| IV | 5 | 1500 | 0.08 | 2500 | 2.5 | 100 |
| IP | 25 | 1200 | 0.5 | 4800 | 3.0 | 77 |
| PO | 50 | 850 | 1.0 | 6800 | 3.5 | 54 |
Data are presented as mean values (n=3 mice per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.
Table 2: Maximum Tolerated Dose (MTD) Study Summary
| Dose (mg/kg) | Route | Dosing Schedule | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| 25 | PO | QD x 14 days | +2.5 | None | Well-tolerated |
| 50 | PO | QD x 14 days | -1.8 | None | Well-tolerated |
| 75 | PO | QD x 14 days | -8.5 | Mild lethargy | Well-tolerated |
| 100 | PO | QD x 14 days | -18.2 | Significant lethargy, ruffled fur | Exceeded MTD |
MTD was determined to be 75 mg/kg for once-daily (QD) oral administration.
IV. Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Stability of MD-4251 in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-4251 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4][5] As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime target in oncology.[1][2] this compound has demonstrated potent and rapid degradation of MDM2, leading to p53 activation and selective inhibition of growth in cancer cell lines with wild-type p53.[1][6][] Furthermore, it has shown excellent metabolic stability in plasma and microsomes across several species.[1][8]
The stability of a compound in various solvents is a critical parameter for ensuring the reliability and reproducibility of in vitro and in vivo experiments. This document provides a detailed protocol for assessing the stability of this compound in commonly used laboratory solvents. While specific quantitative data on the stability of this compound in a range of organic solvents is not extensively published, this guide offers a robust framework for researchers to generate this vital data.
Known Stability and Storage of this compound
Published data indicates that this compound possesses excellent biological stability:
-
Microsomal Stability: The half-life (T₁/₂) is greater than 60 minutes in human, mouse, rat, dog, and monkey microsomes.[1][8]
-
Plasma Stability: The half-life (T₁/₂) is greater than 60 minutes in human, mouse, rat, dog, and monkey plasma.[1][8]
For general handling and storage, the following conditions are recommended for the solid compound and stock solutions:
-
Solid Form: Store at 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years) in a dry, dark environment.[9]
-
Stock Solutions: Store at 0-4°C for the short term (days to weeks) or -20°C for the long term (months).[9]
Data Presentation: Stability of this compound in Various Solvents
The following table is a template illustrating how to present quantitative stability data for this compound. The values presented are hypothetical and should be replaced with experimentally determined data. The stability is expressed as the percentage of the initial concentration of this compound remaining after incubation under specified conditions.
| Solvent | Temperature | Time Point (hours) | % this compound Remaining (Mean ± SD, n=3) |
| DMSO | 4°C | 24 | 99.5 ± 0.3 |
| 48 | 98.9 ± 0.5 | ||
| Room Temp | 24 | 97.2 ± 0.8 | |
| 48 | 95.1 ± 1.1 | ||
| Ethanol | 4°C | 24 | 99.8 ± 0.2 |
| 48 | 99.5 ± 0.4 | ||
| Room Temp | 24 | 98.5 ± 0.6 | |
| 48 | 97.0 ± 0.9 | ||
| Acetonitrile (B52724) | 4°C | 24 | 99.1 ± 0.4 |
| 48 | 98.2 ± 0.7 | ||
| Room Temp | 24 | 96.5 ± 1.0 | |
| 48 | 93.8 ± 1.4 | ||
| PBS (pH 7.4) | 4°C | 24 | 98.0 ± 0.9 |
| 48 | 96.3 ± 1.2 | ||
| Room Temp | 24 | 92.1 ± 1.5 | |
| 48 | 85.7 ± 2.1 |
Experimental Protocol: Solvent Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Acetonitrile, and others as required.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound at a high concentration (e.g., 10 mM) in DMSO.
-
From the primary stock, prepare working solutions of this compound at a final concentration of 10 µM in each of the test solvents (DMSO, Ethanol, Acetonitrile, PBS, etc.).
-
Ensure the final concentration of any co-solvent (like DMSO from the primary stock) is minimal (e.g., <0.1%) in the aqueous buffers to avoid influencing the stability.
3. Incubation Conditions:
-
Aliquot the working solutions into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C and room temperature).
-
Protect samples from light, especially for extended time points.
4. Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, and 48 hours), retrieve one vial for each condition.
-
If necessary, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile and mixing thoroughly.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
The initial (T=0) samples should be analyzed immediately after preparation to establish the baseline concentration.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration for each solvent and temperature.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
Visualizations
Signaling Pathway of this compound
Caption: this compound mediated MDM2 degradation and p53 activation pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in various solvents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols: Utilizing MD-4251 in RS4;11 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-4251 is a first-in-class, orally bioavailable, small molecule degrader of Mouse Double Minute 2 homolog (MDM2) developed using PROTAC (Proteolysis Targeting Chimera) technology.[1][2] MDM2 is a primary negative regulator of the p53 tumor suppressor. In cancers with wild-type p53, such as the B-cell acute lymphoblastic leukemia (ALL) cell line RS4;11, MDM2 targets p53 for proteasomal degradation, thereby inhibiting its tumor-suppressive functions. This compound functions by inducing the degradation of MDM2, leading to the stabilization and activation of p53.[1][2][3] This activation of p53 can subsequently induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated that this compound potently and rapidly degrades MDM2 in RS4;11 cells, shows strong anti-proliferative activity against acute leukemia cells with wild-type p53, and induces complete tumor regression in RS4;11 xenograft models with a single oral dose.[1][4][5]
These application notes provide detailed protocols for the use of this compound in RS4;11 xenograft models, including cell line culture, establishment of the xenograft model, drug administration, and methods for pharmacodynamic and anti-tumor efficacy evaluation.
Data Presentation
In Vitro Activity of this compound in RS4;11 Cells
| Parameter | Value | Treatment Time | Reference |
| DC50 (MDM2 Degradation) | 0.2 nM | 2 hours | [1][3] |
| Dmax (MDM2 Degradation) | 96% | 2 hours | [1][3] |
| p53 Upregulation | > 6-fold increase | 2 hours (at 3 nM or higher) | [1] |
| IC50 (Cell Growth Inhibition) | 2 nM | Not Specified | [1] |
In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Outcome | Survival Outcome | Reference |
| This compound | Single Oral Dose (50 mg/kg) | Complete tumor regression for at least 24 days | Not specified, but dramatic improvement in a disseminated model with a related compound | [1][5] |
| Vehicle Control | Matched to treatment | Progressive tumor growth | Not applicable | [1] |
Pharmacodynamic Effects of this compound in RS4;11 Tumors
| Analyte | Time Point (Post 10 mg/kg Oral Dose) | Change vs. Control | Reference |
| MDM2 Protein | 6 hours | Effective depletion | [1] |
| MDM2 Protein | 24 hours | Effective depletion | [1] |
| p53 Protein | 6 hours | Not significantly upregulated | [1] |
| p53 Protein | 24 hours | 179% increase | [1] |
| Cleaved PARP | 24 hours | 235% increase | [1] |
Experimental Protocols
RS4;11 Cell Culture
This protocol describes the standard procedure for culturing the RS4;11 cell line.
Materials:
-
RS4;11 cell line (e.g., ATCC® CRL-1873™)
-
RPMI-1640 medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Cell culture flasks (T-75)
-
Serological pipettes
-
Micropipettes and sterile tips
Procedure:
-
Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 base medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution.
-
Thawing Frozen Cells:
-
Thaw the vial of frozen RS4;11 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Maintaining Cultures:
-
RS4;11 cells grow in suspension.
-
Monitor cell density and viability using a hemocytometer and trypan blue exclusion.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
To subculture, aspirate a portion of the cell suspension and dispense into a new flask with fresh complete growth medium to achieve the desired seeding density. For example, split the culture 1:3 to 1:6 every 2-3 days.
-
RS4;11 Xenograft Model Establishment
This protocol details the subcutaneous implantation of RS4;11 cells into immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG)
-
RS4;11 cells in logarithmic growth phase
-
Matrigel® Basement Membrane Matrix, LDEV-free
-
Sterile PBS or serum-free RPMI-1640 medium
-
1 mL syringes with 27-gauge needles
-
Sterile surgical instruments (forceps)
-
70% ethanol
-
Animal clippers (optional)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest RS4;11 cells from culture and perform a cell count.
-
Centrifuge the required number of cells at 150 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10⁸ cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel® to achieve a final concentration of 5 x 10⁷ cells/mL.[1]
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
(Optional) Shave the fur on the dorsal side (flank) of the mouse.
-
Wipe the injection site with 70% ethanol.
-
-
Subcutaneous Injection:
-
Draw 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ RS4;11 cells) into a 1 mL syringe with a 27-gauge needle.[1]
-
Gently lift the skin on the flank of the mouse to create a "tent".
-
Insert the needle into the subcutaneous space and slowly inject the cell suspension.
-
Withdraw the needle carefully to prevent leakage.
-
-
Tumor Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration (Oral Gavage)
This protocol describes the oral administration of this compound to mice.
Materials:
-
This compound, appropriately formulated for oral administration
-
Vehicle control solution
-
Animal balance
-
Gavage needles (18-20 gauge, with a rounded tip)
-
1 mL syringes
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the precise volume of the drug formulation to administer.
-
The dosing volume should typically not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Firmly grasp the mouse by the loose skin at the back of the neck (scruffing) to immobilize the head.
-
-
Gavage Procedure:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Attach the syringe containing the calculated dose of this compound or vehicle to the gavage needle.
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly dispense the liquid.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after dosing for any signs of distress.
-
Continue to monitor tumor growth and animal health as per the study design.
-
Pharmacodynamic Analysis (Western Blot)
This protocol outlines the procedure for analyzing MDM2 and p53 protein levels in tumor tissue.
Materials:
-
Tumor tissue harvested from xenograft models
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Protein Extraction:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the levels of MDM2 and p53 to the loading control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an MDM2 PROTAC degrader.
Experimental Workflow for RS4;11 Xenograft Study
References
Application Notes and Protocols: Pharmacokinetic Analysis of Orally Administered MD-4251
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD-4251 is a first-in-class, orally bioavailable MDM2 degrader developed utilizing Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] It acts as a potent and selective antagonist of the p53-MDM2 interaction by inducing the degradation of the MDM2 protein.[1] This mechanism leads to the robust activation of the p53 tumor suppressor pathway, making this compound a promising therapeutic candidate for cancers with wild-type p53.[1][2][5] These notes provide a comprehensive overview of the pharmacokinetic profile of orally administered this compound in preclinical models and detailed protocols for its analysis.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its function is negatively regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. This compound is a heterobifunctional molecule designed to recruit MDM2 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of MDM2.[1] This degradation releases p53 from negative regulation, restoring its tumor-suppressive functions. Preclinical studies have demonstrated that this compound possesses excellent oral bioavailability and can induce complete tumor regression in xenograft models with a single dose.[1][2][6]
Mechanism of Action: MDM2 Degradation and p53 Activation
This compound functions as a PROTAC, physically linking the MDM2 protein to the cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of MDM2, marking it for degradation by the proteasome. The depletion of MDM2 leads to the stabilization and accumulation of p53, which can then activate downstream target genes to induce apoptosis and inhibit cell proliferation in cancer cells with wild-type p53.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Time (h) | Reference |
| MDM2 Degradation (DC₅₀) | RS4;11 | 0.2 nM | 2 | [1][5][7] |
| Max MDM2 Degradation (Dₘₐₓ) | RS4;11 | 96% | 2 | [1][2][5] |
| Cell Growth Inhibition (IC₅₀) | RS4;11 | 1 nM | - | [1] |
| Cell Growth Inhibition (IC₅₀) | MV4;11 | 2 nM | - | [1] |
| Cell Growth Inhibition (IC₅₀) | MOLM-13 | 2 nM | - | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose (Oral) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ₕ (h·ng/mL) | Oral Bioavailability (%) | Reference |
| 3 mg/kg | 1157 | 20,658 | 39% | [1] |
Table 3: ADME & Safety Profile of this compound
| Parameter | Species | Result | Reference |
| Microsomal Stability (T₁/₂) | Human, Mouse, Rat, Dog, Monkey | > 60 min | [1] |
| Plasma Stability (T₁/₂) | Human, Mouse, Rat, Dog, Monkey | > 60 min | [1] |
| CYP Inhibition | All major isoforms | No significant inhibition up to 10 µM | [1] |
| hERG Inhibition (IC₅₀) | - | > 10 µM | [1] |
Experimental Protocols
The following are detailed protocols for the oral administration and pharmacokinetic/pharmacodynamic analysis of this compound in a murine xenograft model.
References
- 1. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 6. Murine Pharmacokinetic Studies [bio-protocol.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Troubleshooting & Optimization
How to avoid the hook effect with high concentrations of MD-4251
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MD-4251, with a specific focus on addressing the potential for a "hook effect" at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable MDM2 degrader.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][4] Specifically, this compound binds to both MDM2 and the cereblon (CRBN) E3 ligase, inducing the degradation of MDM2.[1] The depletion of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the robust activation of p53.[1][2][5]
Q2: What is the "hook effect" observed with this compound?
The "hook effect," in the context of this compound's biological activity, refers to a paradoxical decrease in its effectiveness at degrading MDM2 at very high concentrations (≥100 nM).[1] This is a classic phenomenon observed with PROTACs. While this compound is highly effective at inducing MDM2 degradation at lower concentrations, at excessively high concentrations, the formation of a productive ternary complex (MDM2-MD-4251-CRBN) is impaired. Instead, the formation of non-productive binary complexes (MDM2-MD-4251 and this compound-CRBN) is favored, which do not lead to MDM2 degradation.[1][6]
Q3: How does the hook effect impact experimental results when measuring this compound concentration in immunoassays?
In a hypothetical one-step sandwich immunoassay designed to quantify this compound, a high-dose hook effect could lead to falsely low or underestimated concentrations.[7][8][9] This occurs when an excess of this compound saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[8][10] This can result in a bell-shaped dose-response curve where the signal decreases at very high analyte concentrations.[8]
Troubleshooting Guide: The Hook Effect in this compound Immunoassays
If you suspect a hook effect is leading to unexpectedly low readings in your this compound immunoassay, consider the following troubleshooting steps.
| Symptom | Possible Cause | Recommended Action |
| Non-linear dilution series | High concentration of this compound causing a hook effect.[11] | Perform serial dilutions of the sample to bring the this compound concentration within the linear range of the assay.[8][9] |
| Falsely low or negative results in samples expected to have high concentrations | Excess this compound saturating the assay antibodies.[7][12][13] | Test a diluted sample. A significant increase in the measured concentration upon dilution is indicative of the hook effect.[8] |
| Inconsistent results across replicates | Pipetting errors or issues with reagent mixing.[14] | Ensure proper pipetting technique and thorough mixing of reagents. |
| Assay signal decreases with increasing known concentrations of this compound | Classic hook effect dose-response curve.[8][10] | Re-evaluate the standard curve and extend the dilution range of high-concentration samples. |
Experimental Protocols
Protocol for Serial Dilution to Mitigate the Hook Effect
This protocol outlines the steps for performing serial dilutions of a sample suspected of containing a high concentration of this compound to obtain an accurate measurement within the linear range of an immunoassay.
Materials:
-
Sample with unknown (potentially high) concentration of this compound
-
Assay-specific diluent buffer
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Prepare a 1:10 dilution:
-
Pipette 90 µL of the assay diluent buffer into a clean microcentrifuge tube.
-
Add 10 µL of the sample to the tube.
-
Mix thoroughly by gentle vortexing or pipetting up and down several times. This is your 10⁻¹ dilution.
-
-
Prepare a 1:100 dilution:
-
Pipette 90 µL of the assay diluent buffer into a new clean microcentrifuge tube.
-
Add 10 µL of the 10⁻¹ diluted sample to this tube.
-
Mix thoroughly. This is your 10⁻² dilution.
-
-
Continue the dilution series:
-
Repeat the process to create a series of dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵). The optimal range of dilutions will depend on the expected concentration of this compound and the sensitivity of the immunoassay.
-
-
Assay the diluted samples:
-
Run the undiluted sample and all prepared dilutions in the immunoassay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each diluted sample using the standard curve.
-
Multiply the measured concentration by the dilution factor to determine the concentration in the original sample.
-
The correct concentration of the original sample is the one calculated from a dilution that falls within the linear range of the assay. Readings from several dilutions within the linear range should be consistent.
-
Data Presentation
This compound Biological Activity
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (MDM2 Degradation) | RS4;11 | 0.2 nM | [1][2][4][5] |
| Dₘₐₓ (MDM2 Degradation) | RS4;11 | 96% (at 2 hours) | [1][2][5] |
| IC₅₀ (Cell Growth Inhibition) | RS4;11 | 1 nM | [1] |
| Hook Effect Observed (MDM2 Degradation) | RS4;11 | ≥100 nM | [1] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow to Avoid the Hook Effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
- 6. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The “hook effect” causing a negative pregnancy test in a patient with an advanced molar pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abnormally low hCG in a complete hydatidiform molar pregnancy: The hook effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anshlabs.com [anshlabs.com]
Investigating potential off-target effects of MD-4251
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MD-4251, a first-in-class oral MDM2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the MDM2 protein.[1][2][3] MDM2 is a key negative regulator of the p53 tumor suppressor.[1][3] By degrading MDM2, this compound leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3][4] The potent and effective cell growth inhibition of this compound is dependent on its binding to both MDM2 and cereblon, consistent with its PROTAC mechanism.[1]
Q2: What are the known on-target effects of this compound in vitro?
This compound potently and rapidly degrades MDM2 in cancer cell lines. For instance, in RS4;11 cells, it has a DC50 of 0.2 nM and achieves 96% MDM2 degradation at 2 hours.[1][3][4] This leads to a robust increase in p53 protein levels.[1] Consequently, this compound selectively inhibits the growth of acute leukemia cell lines with wild-type p53.[1][3][4]
Q3: Has this compound shown efficacy in in vivo models?
Yes, a single oral dose of this compound has been shown to induce sustained MDM2 depletion and achieve complete and persistent tumor regression in an RS4;11 xenograft mouse model.[1][3][5] This was achieved without causing any observable signs of toxicity in the mice.[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
While this compound has demonstrated a favorable safety profile, researchers may wish to investigate potential off-target effects in their specific experimental systems. This guide provides methodologies for assessing common off-target liabilities.
Issue: Concern about potential off-target effects on cytochrome P450 (CYP) enzymes.
Troubleshooting Steps:
-
Consult Existing Data: Published data indicates that this compound shows no significant inhibition of major CYP isoforms up to 10 μM.[1]
-
In Vitro CYP Inhibition Assay: To confirm this in your system, you can perform a CYP inhibition assay using human liver microsomes. A standard protocol is provided below.
Issue: Concern about potential cardiotoxicity related to hERG channel inhibition.
Troubleshooting Steps:
-
Consult Existing Data: Studies have shown that this compound exhibits no significant hERG inhibition (IC50 > 10 μM).[1]
-
Automated Patch Clamp Assay: For further investigation, a high-throughput automated patch-clamp assay can be used to assess the inhibitory effect of this compound on the hERG potassium channel.
Issue: Observing unexpected cellular phenotypes not readily explained by MDM2 degradation.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed phenotype is dependent on the PROTAC activity of this compound. This can be done by co-treating with a cereblon ligand (e.g., RKA-4237), which should block the degradation of MDM2 and any associated phenotypes.[1]
-
p53 Status: Confirm the p53 status of your cell line. This compound's primary activity is in wild-type p53 cells, with minimal effect in p53 mutant lines.[1][3][4]
-
Broad Kinase Profiling: To investigate potential off-target kinase interactions, consider a broad kinase screening panel (e.g., a commercial service like Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Proteomics Analysis: Utilize unbiased proteomics approaches, such as mass spectrometry-based proteomics, to compare protein expression profiles in cells treated with this compound versus a vehicle control. This can help identify changes in protein levels that are independent of the MDM2/p53 axis.
Data on this compound In Vitro Activity and Safety Profile
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| MDM2 Degradation DC50 | RS4;11 | 0.2 nM | [1][3][4] |
| Max MDM2 Degradation (Dmax) | RS4;11 (2h treatment) | 96% | [1][3][4] |
| Cell Growth Inhibition IC50 | RS4;11 | 1 nM | [1] |
| Cell Growth Inhibition IC50 | MV4;11 | 2 nM | [1] |
| Cell Growth Inhibition IC50 | MOLM-13 | 2 nM | [1] |
Table 2: Safety and ADME Profile of this compound
| Parameter | Species | Result | Reference |
| Microsomal Stability (T1/2) | Human, Mouse, Rat, Dog, Monkey | > 60 min | [1] |
| Plasma Stability (T1/2) | Human, Mouse, Rat, Dog, Monkey | > 60 min | [1] |
| CYP Inhibition | All major isoforms evaluated | No significant inhibition up to 10 μM | [1] |
| hERG Inhibition (IC50) | Not specified | > 10 μM | [1] |
Experimental Protocols
Protocol 1: In Vitro MDM2 Degradation Assay
-
Cell Culture: Plate RS4;11 cells at a density of 1 x 10^6 cells/mL in appropriate culture medium.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis can be performed to quantify the levels of MDM2 and p53 relative to the loading control.
Protocol 2: Cell Growth Inhibition Assay
-
Cell Seeding: Seed acute leukemia cells (e.g., RS4;11, MV4;11, MOLM-13) in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS-based assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of this compound as an MDM2 degrader.
Caption: Workflow for investigating potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
- 5. drughunter.com [drughunter.com]
Optimizing treatment duration of MD-4251 for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of MD-4251 for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target MDM2 for degradation.[1][2][3][4] By degrading the MDM2 protein, which is a key negative regulator of the p53 tumor suppressor, this compound leads to the robust activation of p53.[1][2] This activation selectively inhibits the growth of cancer cell lines with wild-type p53.[1][2]
Q2: In initial studies, what was the observed optimal treatment duration for this compound in vitro?
A2: Potent and rapid degradation of MDM2 has been observed with very short treatment times. In RS4;11 cells, a 2-hour treatment with this compound was sufficient to achieve a maximal degradation (Dmax) of 96% with a DC50 of 0.2 nM.[1][2][5] This suggests that for mechanistic studies, short-term incubations are effective. For anti-proliferative effects, a 4-day treatment has been used to determine the IC50.[1]
Q3: How does the in vivo treatment duration and schedule affect the efficacy of this compound?
A3: Preclinical studies in mouse xenograft models have shown that this compound is effective in a dose- and schedule-dependent manner.[1] Notably, a single oral dose has been shown to induce sustained MDM2 depletion and lead to complete and persistent tumor regression.[1][2] Weekly oral administration has also demonstrated significant tumor growth inhibition.[1]
Q4: What is the recommended starting point for optimizing this compound treatment duration in a new cancer cell line?
A4: We recommend starting with a time-course experiment to determine the kinetics of MDM2 degradation and p53 activation. A suggested starting point is to treat your wild-type p53 cancer cell line with a concentration of 3 nM this compound and harvest cell lysates at 0, 2, 4, 8, 12, and 24 hours.[1] Analyze MDM2 and p53 protein levels by Western blot to determine the optimal time point for maximal p53 activation.
Q5: Are there any known resistance mechanisms related to treatment duration?
A5: While specific long-term resistance mechanisms to this compound are still under investigation, prolonged exposure to drugs that activate the p53 pathway can lead to the selection of p53-mutant clones. It is important to monitor the p53 status of your cell lines over long-term culture with this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant MDM2 degradation is observed after a 2-hour treatment. | Cell line may have low expression of Cereblon (CRBN), a necessary component of the E3 ubiquitin ligase complex that this compound utilizes.[1] | Confirm CRBN expression in your cell line via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a CRBN-independent p53 activator. |
| The cell line may have a p53 mutation, which can sometimes alter the regulation of the MDM2/p53 feedback loop.[1] | Confirm the p53 status of your cell line. This compound is most effective in wild-type p53 cancer cells.[1][2] | |
| High cell viability is observed even after prolonged treatment (e.g., > 72 hours). | The cell line's proliferation may not be primarily driven by the p53 pathway. | Consider combination therapies with agents that target parallel survival pathways. |
| Development of drug resistance. | Perform a p53 mutation analysis on the treated cell population. Evaluate the expression of MDM2 and p53 to check for compensatory upregulation. | |
| Inconsistent results in tumor regression in animal models. | Issues with oral bioavailability in the specific animal model. | Although this compound has shown excellent oral bioavailability in mice, pharmacokinetic studies in your specific model may be necessary.[1][2] |
| Suboptimal dosing schedule. | Efficacy is dose- and schedule-dependent.[1] Experiment with different dosing schedules (e.g., single dose, weekly, daily) to determine the optimal regimen for your tumor model. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in RS4;11 Cells
| Parameter | Value | Treatment Duration |
| DC50 (MDM2 Degradation) | 0.2 nM | 2 hours |
| Dmax (MDM2 Degradation) | 96% | 2 hours |
| IC50 (Cell Growth Inhibition) | 1 nM | 4 days |
This data is based on published findings for the RS4;11 cell line.[1]
Table 2: In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Dose (Oral) | Schedule | Tumor Growth Inhibition |
| 3 mg/kg | Weekly | 53% |
| 10 mg/kg | Weekly | 91% |
| 50 mg/kg | Single Dose | Complete Regression |
This data is based on published findings for the RS4;11 xenograft model.[1][6]
Experimental Protocols
Protocol 1: Time-Course of MDM2 Degradation and p53 Activation
-
Cell Seeding: Plate your wild-type p53 cancer cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 3 nM).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-treatment.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blotting to analyze the protein levels of MDM2, p53, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the time point of maximal MDM2 degradation and p53 accumulation.
Protocol 2: Cell Viability Assay to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).
-
Viability Reagent: At the end of each incubation period, add a cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.
-
Analysis: Plot the dose-response curves for each treatment duration and calculate the IC50 values. The optimal duration will be the shortest time point that achieves the maximal cytotoxic effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aminer.org [aminer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
- 6. drughunter.com [drughunter.com]
Addressing poor solubility of MD-4251 in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the poor aqueous solubility of MD-4251, a first-in-class oral MDM2 degrader.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. Why does my this compound solution appear cloudy or have visible precipitate in aqueous buffer?
This compound is a complex organic molecule with poor intrinsic solubility in aqueous solutions.[4] This is a common challenge with many small molecule inhibitors and degraders. The cloudy appearance or precipitate indicates that the compound is not fully dissolved at the desired concentration in your aqueous buffer.
2. What are the initial steps to improve the solubility of this compound for in vitro assays?
For initial in vitro experiments, the most common and effective method is to first dissolve this compound in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for compounds with poor aqueous solubility.[5][6] It is recommended as the first choice for preparing a high-concentration stock solution of this compound.
-
Ethanol (B145695): While less common for initial stock solutions, ethanol can be considered as an alternative or co-solvent.
-
Polyethylene (B3416737) Glycol (PEG): PEGs, particularly lower molecular weight PEGs like PEG 300 and PEG 400, can be effective co-solvents to improve solubility.[7]
3. What is the recommended concentration for an this compound stock solution in DMSO?
4. How do I prepare my final working concentration in aqueous media from a DMSO stock solution?
It is crucial to minimize the final concentration of DMSO in your cell culture or assay buffer, as high concentrations can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.
Experimental Protocol: Preparing a Working Solution from a DMSO Stock
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock solution with your aqueous experimental buffer to achieve the desired final concentrations.
-
Ensure thorough mixing after each dilution step. Vortexing or gentle sonication can aid in dissolution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limits for your specific assay).
5. I'm still observing precipitation even with a low final DMSO concentration. What other strategies can I try?
If you continue to face solubility challenges, consider the following advanced techniques:
-
Co-solvents: In addition to DMSO in your stock, you can experiment with adding other co-solvents like polyethylene glycol (PEG) or propylene (B89431) glycol to your final aqueous solution.[7]
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the solution.[9][10] You can test a range of pH values for your buffer to see if it improves the solubility of this compound. However, ensure the chosen pH is compatible with your experimental system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[11]
-
Particle Size Reduction: While more applicable for formulation development, techniques like sonication of the final solution can sometimes help to break down small aggregates and improve dissolution.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | - Increase the final DMSO concentration slightly (if tolerated by the assay).- Decrease the final concentration of this compound.- Try a step-wise dilution, gradually increasing the proportion of aqueous buffer.- Consider using a co-solvent in the final aqueous buffer.[7] |
| Solution is clear initially but becomes cloudy over time. | The compound has limited kinetic solubility and is slowly precipitating out of the supersaturated solution. | - Prepare fresh working solutions immediately before each experiment.- Reduce the final concentration of this compound.- Investigate the use of stabilizing excipients like surfactants.[11] |
| Inconsistent results between experiments. | Poor solubility is leading to variations in the actual concentration of dissolved this compound. | - Ensure complete dissolution of the stock solution before each use.- Prepare working solutions consistently using the same protocol.- Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particles (note: this may reduce the effective concentration). |
This compound Mechanism of Action: MDM2-p53 Signaling Pathway
This compound is a PROTAC (Proteolysis Targeting Chimera) that works by inducing the degradation of the MDM2 protein.[1][2][12] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[1][2] By degrading MDM2, this compound leads to the activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[1][13]
Caption: this compound induces MDM2 degradation, leading to p53 activation.
Experimental Workflow for Solubility Testing
The following workflow can be used to systematically determine the optimal solvent conditions for this compound in your specific experimental setup.
Caption: A systematic workflow for preparing and troubleshooting this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medkoo.com [medkoo.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
Interpreting biphasic dose-response curves with MD-4251
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MD-4251. The focus is on understanding and interpreting unexpected dose-response data, particularly biphasic curves.
Troubleshooting Guides
Issue: A Biphasic or U-shaped Dose-Response Curve is Observed in Cell Viability/Proliferation Assays.
Possible Cause 1: High-Dose "Hook Effect"
At very high concentrations, PROTACs like this compound can exhibit a "hook effect," where the formation of the productive ternary complex (MDM2-MD-4251-Cereblon) is outcompeted by the formation of binary complexes (MDM2-MD-4251 and this compound-Cereblon). This leads to a decrease in efficacy at higher doses and can result in a U-shaped dose-response curve.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of this compound concentrations, particularly at the lower end (pM to low nM) to fully characterize the initial dose-dependent phase.
-
Ternary Complex-Disrupting Controls: Co-incubate with an excess of a ligand that binds to either MDM2 or Cereblon. For instance, co-treatment with a high concentration of an MDM2 inhibitor (like APG-115) or a Cereblon ligand (like thalidomide) should block the activity of this compound.[1]
-
Western Blot Analysis: Perform a dose-response western blot for MDM2 and p53 levels. A hook effect would be supported by seeing maximal MDM2 degradation at an optimal concentration, with less degradation at higher concentrations.
Possible Cause 2: Off-Target Effects at High Concentrations
High concentrations of any compound can lead to off-target activities that may produce cellular responses counteracting the primary effect.
Troubleshooting Steps:
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the engagement of this compound with MDM2 follows a standard sigmoidal curve, even if the downstream functional response is biphasic.
-
Phenotypic Screening: Compare the cellular phenotype at high, less effective concentrations with the known phenotype of MDM2 degradation. Unrelated morphological changes or toxicity profiles may suggest off-target effects.
-
p53-Mutant Cell Line Control: this compound's primary on-target effect is dependent on wild-type p53.[1][2][3][4] Run parallel experiments in a p53-mutant cell line. A biphasic curve that persists in p53-mutant cells is more likely due to off-target effects.
Possible Cause 3: Experimental Artifacts
Issues with compound solubility, cell culture conditions, or assay reagents can lead to unreliable data that may appear biphasic.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media containing the highest concentrations of this compound for any signs of precipitation. Use a nephelometer to quantify solubility if available.
-
Assay Interference: Run a control plate with just media, assay reagents, and this compound (no cells) to check for any direct interaction between the compound and the assay components (e.g., quenching of a fluorescent signal).
-
Cell Seeding Density: Optimize cell seeding density. At high concentrations, cytotoxic effects might be masked in overly confluent cultures.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the MDM2 protein.[1][2][3][4] It functions by simultaneously binding to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of MDM2, targeting it for degradation by the proteasome. The depletion of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the activation of p53 and subsequent inhibition of cell growth in cancer cells with wild-type p53.[1][2][3][4]
Q2: What is a biphasic dose-response curve?
A biphasic dose-response curve is a non-monotonic relationship where the response to a substance increases with dose up to a certain point, and then decreases with further increases in dose.[5][6][7] This results in a U-shaped or inverted U-shaped curve. This phenomenon is also sometimes referred to as hormesis.[6][7]
Q3: Why might a PROTAC like this compound show a biphasic response?
The most common theoretical reason for a PROTAC to exhibit a biphasic response, specifically a decrease in efficacy at high concentrations, is the "hook effect." At optimal concentrations, this compound efficiently brings MDM2 and Cereblon together. At excessive concentrations, the formation of non-productive binary complexes (this compound bound only to MDM2, or only to Cereblon) becomes statistically more likely, reducing the formation of the productive ternary complex required for degradation.
Q4: How can I confirm that the observed biphasic curve is due to the hook effect?
Directly measuring the degradation of the target protein (MDM2) via Western Blot or targeted proteomics across a wide dose range is the most definitive method. If MDM2 degradation is maximal at an intermediate concentration and decreases at higher concentrations, this strongly supports the hook effect.
Q5: Could the biphasic curve be related to p53 signaling?
While this compound's primary action is to stabilize p53, it's theoretically possible that extreme levels of p53 activation could trigger secondary signaling pathways (e.g., related to senescence or cell cycle arrest at different phases) that might manifest as a non-linear effect on a metabolic endpoint like a cell viability assay. To investigate this, you could perform cell cycle analysis and measure markers of apoptosis and senescence across the full dose range.
Data Presentation
Table 1: In Vitro Activity of this compound in RS4;11 Cells
| Parameter | Value | Cell Line | Assay Type | Reference |
| DC₅₀ (Degradation) | 0.2 nM | RS4;11 | Western Blot | [1][8][9][10] |
| Dₘₐₓ (Degradation) | >96% at 2h | RS4;11 | Western Blot | [1][4][10] |
| IC₅₀ (Growth Inhibition) | 1 nM | RS4;11 | Cell Growth Assay | [1] |
Experimental Protocols
Protocol 1: Dose-Response Western Blot for MDM2 Degradation
-
Cell Seeding: Plate RS4;11 cells (or other suitable wild-type p53 cell line) in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A recommended starting point for the highest concentration is 10 µM, with dilutions down to the pM range.
-
Treatment: Add the diluted this compound to the corresponding wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a short duration, for example, 2-4 hours, as MDM2 degradation by this compound is rapid.[1][4][10]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate. Quantify band intensities and normalize MDM2 and p53 levels to the loading control. Plot the normalized MDM2 levels against the log of this compound concentration.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Compound Plating: Use a digital dispenser or multichannel pipette to add a wide range of this compound concentrations to the plate. Ensure to include vehicle-only (0% effect) and a positive control for cell death (100% effect) wells.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percentage of viability against the log of this compound concentration. Fit the data using a suitable non-linear regression model. For biphasic curves, consider fitting to a model that accommodates a U-shaped response.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for a biphasic curve.
Caption: The "Hook Effect" concept for PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 6. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence | MDPI [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: MD-4251 Resistance Mechanisms in Cancer Cells
Welcome to the technical support center for MD-4251, a first-in-class oral MDM2 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance mechanisms encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental issues related to this compound resistance.
Q1: What is the primary mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the MDM2 protein.[1][2][3] It functions by simultaneously binding to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Reduced sensitivity to this compound can arise from several factors. Based on the known mechanisms of MDM2 inhibitors and PROTACs, potential resistance mechanisms can be categorized as either target-dependent or target-independent.
-
Target-Dependent Mechanisms:
-
TP53 Mutations: The most common mechanism of resistance to MDM2 inhibitors is the acquisition of mutations in the TP53 gene.[4] Since this compound's efficacy is primarily dependent on functional p53, mutations that inactivate p53 will render the drug ineffective.
-
MDM2 Mutations or Alterations: Although less common, mutations in MDM2 that prevent this compound binding could confer resistance.
-
-
Target-Independent Mechanisms (PROTAC-specific):
-
Alterations in the E3 Ligase Machinery: As a CRBN-based PROTAC, this compound's function is dependent on the CRBN E3 ligase complex. Downregulation or mutation of CRBN or other essential components of this complex can impair this compound's ability to degrade MDM2.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cancer cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating pro-survival pathways that are independent of p53. MDM2 has known p53-independent functions, including regulation of NF-κB signaling, which could potentially be exploited by cancer cells to bypass the effects of MDM2 degradation.[5][6]
-
Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?
A systematic approach is recommended to elucidate the resistance mechanism:
-
Confirm Target Engagement and Degradation:
-
Western Blot: Compare MDM2 protein levels in parental and resistant cells after treatment with this compound. A lack of MDM2 degradation in resistant cells is a key indicator of resistance.
-
Co-immunoprecipitation (Co-IP): Assess the formation of the MDM2-MD-4251-CRBN ternary complex in both cell lines. A failure to form this complex in resistant cells could point to issues with drug binding or E3 ligase components.
-
-
Sequence TP53 and MDM2:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Analyze the coding regions of TP53 and MDM2 in resistant clones to identify any acquired mutations.
-
-
Evaluate the E3 Ligase Machinery:
-
Quantitative PCR (qPCR) and Western Blot: Measure the mRNA and protein levels of CRBN in parental and resistant cells.
-
-
Assess Drug Efflux:
-
qPCR and Western Blot: Determine the expression levels of MDR1 (ABCB1) and other relevant drug transporters.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of MDR1 (e.g., Rhodamine 123) to measure drug efflux activity.
-
-
Investigate Bypass Pathways:
-
Phospho-proteomic and Kinase Activity Profiling: Compare the activation status of various signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) between parental and resistant cells.
-
Q4: What are some strategies to overcome this compound resistance?
-
Combination Therapies:
-
For TP53-mutant resistant cells, combining this compound with therapies that are effective in p53-mutated cancers may be a viable strategy.
-
If resistance is due to increased drug efflux, co-administration with an MDR1 inhibitor could restore sensitivity.
-
Targeting identified bypass signaling pathways with specific inhibitors in combination with this compound could be effective.
-
-
Alternative Degraders: If resistance is due to alterations in the CRBN E3 ligase, a PROTAC that utilizes a different E3 ligase (e.g., VHL) may be effective.
Data Presentation
Table 1: In Vitro Efficacy of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) for MDM2 Degradation | IC50 (nM) for Cell Growth Inhibition |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.2 | 1 |
| MV4;11 | Acute Myeloid Leukemia | Not Reported | 2 |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | 2 |
Data extracted from a preclinical study by Acharyya et al. (2025).[1]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for mechanistic studies.
Materials:
-
Parental cancer cell line with known sensitivity to this compound (e.g., RS4;11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Selection of Resistant Clones: After several months of continuous culture with increasing concentrations of this compound, a population of resistant cells should emerge.
-
Characterization of Resistance:
-
Determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Isolate single-cell clones from the resistant population for further characterization to ensure a homogenous population.
-
Cryopreserve stocks of the resistant cell lines at various stages of resistance development.
-
Protocol 2: Western Blot Analysis of MDM2 Degradation
Objective: To assess the ability of this compound to induce MDM2 degradation in sensitive versus resistant cancer cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed both parental and resistant cells at an appropriate density. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. Compare the dose-dependent degradation of MDM2 and stabilization of p53 between the parental and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound as an MDM2 PROTAC degrader.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MD-4251 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MD-4251 in in vivo studies. Our goal is to help you anticipate and address potential challenges to ensure the successful execution of your experiments.
Troubleshooting Guide
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We observed unexpected morbidity (e.g., significant weight loss, lethargy) and/or mortality in our animal cohort after administering this compound, even at doses reported to be non-toxic. What could be the cause and how can we troubleshoot this?
Answer: While published studies report a favorable safety profile for this compound, several factors could contribute to unexpected toxicity in your specific experimental setup.[1][2]
Possible Causes & Troubleshooting Steps:
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can have its own toxicity profile.
-
Recommendation: Run a vehicle-only control group to assess its tolerability in your animal model. If the vehicle shows toxicity, consider alternative formulations. Common vehicles for oral administration in rodents include solutions with PEG, Tween 80, and methylcellulose. Ensure all components are of a high grade and suitable for animal administration.
-
-
Dose and Schedule: The reported non-toxic doses were established in specific cancer models and animal strains.[1] Your model might be more sensitive.
-
Recommendation: Perform a dose-range finding (DRF) study in a small cohort of your specific animal model to determine the maximum tolerated dose (MTD). Start with a dose lower than the reported therapeutic dose and escalate gradually.
-
-
Animal Health Status: Pre-existing subclinical conditions in the animals can exacerbate drug-related toxicities.
-
Recommendation: Ensure all animals are healthy and properly acclimated before starting the experiment. Source animals from reputable vendors and follow proper husbandry procedures.
-
-
On-Target Toxicity: this compound works by degrading MDM2, which leads to the activation of the p53 tumor suppressor pathway.[1][3][4] While this is the desired anti-tumor mechanism, robust p53 activation can also induce apoptosis or cell cycle arrest in certain normal tissues.
-
Recommendation: If on-target toxicity is suspected, consider a dose reduction or a less frequent dosing schedule. Correlate the onset of clinical signs with pharmacokinetic (PK) and pharmacodynamic (PD) data to understand the exposure-response relationship.
-
Issue 2: Lack of Efficacy at Established Doses
Question: We are not observing the expected anti-tumor efficacy with this compound at the published effective doses. What should we check?
Answer: Several factors can influence the in vivo efficacy of this compound.
Possible Causes & Troubleshooting Steps:
-
Compound Integrity and Formulation: Ensure the this compound compound is of high purity and has been stored correctly. Improper formulation can lead to poor solubility and reduced bioavailability.
-
Recommendation: Verify the compound's purity via analytical methods like HPLC-MS. For oral dosing, ensure the compound is fully dissolved or forms a stable suspension. Prepare fresh formulations for each dosing.
-
-
Pharmacokinetics: The oral bioavailability of this compound is reported to be excellent in mice (39%), but this can vary between strains and species.[1]
-
Recommendation: If feasible, conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound in your model. This will confirm if the drug is being absorbed and reaching sufficient concentrations.
-
-
p53 Status of the Tumor Model: this compound's mechanism of action is dependent on a functional (wild-type) p53 pathway in the tumor cells.[1]
-
Recommendation: Confirm the p53 status of your cell line or tumor model. This compound is expected to have minimal activity in p53-mutant or null models.[1]
-
-
Tumor Burden: High tumor burden might require higher doses or combination therapies to achieve a significant response.
-
Recommendation: Initiate treatment when tumors are well-established but not excessively large, as per your IACUC-approved protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that brings together the MDM2 protein and the E3 ubiquitin ligase cereblon (CRBN).[1][3] This proximity results in the ubiquitination and subsequent proteasomal degradation of MDM2. The depletion of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the stabilization and activation of p53.[1][4] Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]
Q2: What are the reported pharmacokinetic properties of this compound in mice?
A2: this compound has demonstrated excellent oral bioavailability and a favorable pharmacokinetic profile in mice.[1]
| Parameter | Value |
| Oral Bioavailability (F%) | 39% |
| Dosing Route | Oral (p.o.) |
| Efficacious Single Dose | 30-50 mg/kg |
| Pharmacodynamic Effect | Sustained MDM2 depletion and p53 activation for at least 72 hours post-dose. |
| (Data sourced from the primary publication on this compound in RS4;11 xenograft models)[1] |
Q3: What clinical signs of toxicity should I monitor for during an in vivo study?
A3: While this compound was well-tolerated in initial studies, it is crucial to monitor for a standard set of clinical signs of toxicity in any in vivo experiment.[1][2]
| Parameter | Monitoring Frequency | Key Observations |
| Body Weight | Daily or 3x/week | >15-20% weight loss is a common endpoint. |
| Clinical Observations | Daily | Lethargy, ruffled fur, hunched posture, dehydration, labored breathing. |
| Food & Water Intake | Daily (if concerned) | Significant reduction can be an early sign of distress. |
| Tumor Ulceration | Daily | Monitor for ulceration as tumors grow or regress. |
Q4: Are there any known liabilities for this compound that could cause off-target toxicity?
A4: The initial report on this compound indicates that it has no cytochrome P450 (CYP) or hERG liabilities, which are common causes of drug-drug interactions and cardiac toxicity, respectively.[1][6]
Q5: How do I design a dose-range finding (DRF) study for this compound?
A5: A well-designed DRF or MTD study is critical before starting a large-scale efficacy experiment.
| Study Design Element | Recommendation |
| Animal Number | 3-5 animals per dose group. |
| Dose Levels | Start below the expected efficacious dose and escalate. A suggested range could be 10, 30, and 100 mg/kg. Include a vehicle control group. |
| Dosing Schedule | Mimic the planned schedule for the efficacy study (e.g., single dose, daily for 5 days). |
| Study Duration | Monitor animals for at least 7-14 days after the last dose. |
| Endpoints | Body weight, clinical observations, and at the end of the study, collect blood for complete blood count (CBC) and serum chemistry, and major organs for histopathology. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This is an example protocol and may need optimization for your specific requirements.
-
Materials:
-
This compound powder
-
Vehicle components (e.g., PEG400, Tween 80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Prepare the vehicle solution. A common vehicle is 10% PEG400, 5% Tween 80 in saline.
-
Add the vehicle to the this compound powder.
-
Vortex vigorously for 5-10 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is homogenous before administration.
-
Administer the formulation via oral gavage at the appropriate volume for the mouse's body weight (typically 5-10 mL/kg).
-
Always prepare the formulation fresh on the day of dosing.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PROTAC degrader of MDM2.
Experimental Workflow for an In Vivo Toxicity Study
Caption: General workflow for a dose-range finding toxicology study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
Validation & Comparative
A Head-to-Head Battle in Leukemia Models: MDM2-Targeted Therapies MD-4251 and RG7388
For researchers, scientists, and drug development professionals, the quest for more effective leukemia treatments is a continuous endeavor. Among the promising therapeutic targets is the MDM2-p53 axis, a critical regulator of cell cycle and apoptosis. Two notable agents targeting this pathway, MD-4251 and RG7388 (Idasanutlin), have shown significant preclinical efficacy. This guide provides a detailed comparison of their performance in leukemia models, supported by experimental data, to aid in the evaluation of these compounds for further research and development.
This compound emerges as a first-in-class oral MDM2 degrader, utilizing Proteolysis Targeting Chimera (PROTAC) technology to eliminate the MDM2 protein.[1][2] In contrast, RG7388 is a second-generation small-molecule inhibitor that competitively blocks the interaction between MDM2 and the tumor suppressor p53.[3] Both approaches aim to stabilize and activate p53, thereby inducing apoptosis in cancer cells with wild-type p53.
In Vitro Efficacy: A Potency Comparison
The anti-proliferative activity of this compound and RG7388 has been evaluated in various leukemia cell lines, with a particular focus on those harboring wild-type p53. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | p53 Status | IC50 (nM) | Assay Type | Reference |
| This compound | RS4;11 | Wild-type | 1 | WST-8 | [1] |
| MV4;11 | Wild-type | 2 | WST-8 | [1] | |
| MOLM-13 | Wild-type | 2 | WST-8 | [1] | |
| RG7388 | MV4-11 | Wild-type | 55 (relative), 51 (absolute) | Cell Viability Assay | [4] |
| MOLM-13 | Wild-type | 35 (relative), 31 (absolute) | Cell Viability Assay | [4] |
Notably, in the MV4;11 and MOLM-13 acute myeloid leukemia (AML) cell lines, this compound demonstrates significantly higher potency with IC50 values in the low nanomolar range, whereas RG7388 exhibits IC50 values in the mid-nanomolar range.[1][4] This suggests that the degradation of MDM2 by this compound may be a more efficient strategy for inhibiting leukemia cell growth in vitro compared to the inhibition of the MDM2-p53 interaction by RG7388.
In Vivo Efficacy: Tumor Regression and Survival
The anti-leukemic activity of both compounds has also been assessed in xenograft models, providing crucial insights into their in vivo efficacy.
This compound in RS4;11 Xenograft Model
In a subcutaneous xenograft model using the RS4;11 acute lymphoblastic leukemia cell line, a single oral dose of this compound at 30 mg/kg resulted in complete and sustained tumor regression.[1] This remarkable single-dose efficacy highlights the potential of MDM2 degradation as a therapeutic strategy.
RG7388 in MV4-11 Xenograft Models
RG7388 was evaluated in both subcutaneous and orthotopic MV4-11 AML xenograft models. In the subcutaneous model, daily oral administration of RG7388 at 30 mg/kg for 21 days resulted in a 30% tumor growth inhibition.[4] In an orthotopic model, the same dosing regimen led to a 35% increase in lifespan compared to the vehicle control.[4]
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | Subcutaneous Xenograft | RS4;11 | Single oral dose (30 mg/kg) | Complete and sustained tumor regression | [1] |
| RG7388 | Subcutaneous Xenograft | MV4-11 | 30 mg/kg, oral, daily for 21 days | 30% tumor growth inhibition | [4] |
| Orthotopic Xenograft | MV4-11 | 30 mg/kg, oral, daily for 21 days | 35% increase in lifespan | [4] |
The in vivo data suggests that this compound's ability to induce complete tumor regression with a single dose in the RS4;11 model is a significant advantage. While RG7388 shows activity in the MV4-11 model, the effect appears to be more modest, requiring daily administration to achieve tumor growth inhibition and a moderate survival benefit.
Mechanisms of Action and Signaling Pathways
Both this compound and RG7388 ultimately converge on the activation of the p53 pathway. However, their proximal mechanisms of action are distinct.
RG7388 acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2 and preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53.
Figure 1. Mechanism of action of RG7388.
This compound , being a PROTAC, has a dual-binding mechanism. One end binds to MDM2, and the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2 itself. The removal of MDM2 leads to the robust activation of p53.
Figure 2. Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assays
-
This compound (WST-8 Assay): Leukemia cell lines (RS4;11, MV4;11, MOLM-13) were seeded in 96-well plates. The cells were treated with various concentrations of this compound for a specified period. Cell viability was determined using a WST-8 (Water Soluble Tetrazolium salt) assay, which measures the activity of cellular dehydrogenases. The absorbance was measured to calculate the IC50 values.[1]
-
RG7388 (MTT Assay): Leukemia cell lines (MV4-11, MOLM-13) were cultured and treated with different concentrations of RG7388. Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting formazan (B1609692) crystals were solubilized, and the absorbance was read to determine cell viability and calculate IC50 values.
Figure 3. General workflow for cell viability assays.
Animal Studies
-
This compound (RS4;11 Xenograft): Female immunodeficient mice were subcutaneously inoculated with RS4;11 cells. Once tumors reached a palpable size, mice were treated with a single oral gavage of this compound (30 mg/kg). Tumor volume was monitored over time to assess efficacy.[1]
-
RG7388 (MV4-11 Xenograft):
-
Subcutaneous Model: Immunodeficient mice were subcutaneously injected with MV4-11 cells. Treatment with RG7388 (30 mg/kg, orally) or vehicle was initiated when tumors were established and continued daily for 21 days. Tumor growth was measured regularly.[4]
-
Orthotopic Model: MV4-11 cells were intravenously injected into immunodeficient mice to establish systemic disease. Treatment with RG7388 (30 mg/kg, orally) or vehicle was administered daily for 21 days. Survival of the mice was monitored as the primary endpoint.[4]
-
Conclusion
Both this compound and RG7388 are promising agents targeting the MDM2-p53 pathway in leukemia. The available preclinical data suggests that this compound, as an MDM2 degrader, exhibits superior potency in vitro and remarkable single-agent in vivo efficacy, leading to complete tumor regression with a single dose in a leukemia xenograft model. RG7388, an MDM2 inhibitor, also demonstrates anti-leukemic activity, albeit at higher concentrations in vitro and with more modest effects in vivo that require continuous daily dosing.
The distinct mechanisms of action—degradation versus inhibition—likely underlie the observed differences in efficacy. The catalytic nature of PROTAC-mediated degradation may lead to a more profound and sustained suppression of MDM2 signaling. Further head-to-head studies under identical experimental conditions are warranted to definitively compare the therapeutic potential of these two approaches. Nevertheless, this comparative guide provides a valuable resource for researchers in the field of leukemia drug development to inform their future studies and strategic decisions.
References
Head-to-Head Comparison: MD-4251 vs. APG-115 in MDM2-Targeted Cancer Therapy
For Immediate Release
This guide provides a detailed, objective comparison of two prominent molecules in the field of MDM2-targeted cancer therapy: MD-4251, a first-in-class oral MDM2 degrader, and APG-115 (Alrizomadlin), a well-characterized MDM2-p53 inhibitor currently in clinical development. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Executive Summary
This compound and APG-115 both target the critical MDM2-p53 axis, a cornerstone of tumor suppression. However, they employ distinct mechanisms. APG-115 functions as a conventional inhibitor, blocking the interaction between MDM2 and p53. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the MDM2 protein. Preclinical data suggests that this degradation mechanism may lead to a more profound and sustained activation of p53, potentially translating to superior anti-tumor efficacy. While this compound has demonstrated remarkable preclinical activity, including complete tumor regression with a single oral dose in animal models, APG-115 has progressed further in clinical trials, providing a wealth of data on its safety and efficacy in human patients.
Mechanism of Action: Inhibition vs. Degradation
APG-115 is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for proteasomal degradation.[1][2] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[3]
This compound, a heterobifunctional molecule, works through a different and novel mechanism.[4][5] It simultaneously binds to MDM2 and an E3 ubiquitin ligase, Cereblon (CRBN).[6] This proximity induces the ubiquitination and subsequent degradation of MDM2 by the proteasome.[6] The removal of the MDM2 protein leads to a robust and sustained activation of p53.[4][7]
Preclinical Performance: A Head-to-Head Look
Direct head-to-head preclinical studies are limited. However, available data allows for a comparative analysis of their in vitro and in vivo activities.
In Vitro Potency
This compound has demonstrated potent degradation of MDM2 at sub-nanomolar concentrations.[4][6][7] In a direct comparison in acute leukemia cell lines, this compound was found to be significantly more potent than APG-115 in inhibiting cell growth.[6]
| Parameter | This compound | APG-115 | Reference |
| Mechanism | MDM2 Degrader (PROTAC) | MDM2-p53 Inhibitor | [3][6] |
| Binding Affinity (MDM2) | Not Reported | IC50: 3.8 nM, Ki: 1 nM | [8] |
| Binding Affinity (CRBN) | IC50: 1 µM (for cereblon ligand used in design) | N/A | [6] |
| MDM2 Degradation (DC50) | 0.2 nM (RS4;11 cells) | N/A | [4][6][7] |
| Cell Growth Inhibition (IC50) | |||
| RS4;11 | 1 nM | 30 nM | [6] |
| MV4;11 | 2 nM | 93 nM | [6] |
| MOLM-13 | 2 nM | >1000 nM | [6] |
Table 1: Comparative In Vitro Activity of this compound and APG-115
In Vivo Efficacy and Pharmacokinetics
This compound exhibits excellent oral bioavailability in mice and has shown the ability to induce complete and sustained tumor regression in a xenograft model with a single oral dose.[4][6][9][10] APG-115 has also demonstrated anti-tumor activity in various preclinical in vivo models, which has supported its advancement into clinical trials.[2][11]
| Parameter | This compound | APG-115 | Reference |
| Oral Bioavailability | Excellent in mice | Orally administered in clinical trials | [6] |
| In Vivo Efficacy | Complete and persistent tumor regression with a single oral dose (10 mg/kg) in RS4;11 xenograft model. | Potent antitumor activities in PDX models of STK11-mutant NSCLC. | [1][6] |
| Toxicity in Mice | No signs of toxicity, no evidence of thrombocytopenia. | Not explicitly detailed in the provided search results. | [6][9] |
Table 2: Comparative In Vivo Preclinical Data
Clinical Development and Safety Profile
APG-115 has undergone extensive clinical evaluation in Phase I and II trials, both as a monotherapy and in combination with other anticancer agents, particularly immune checkpoint inhibitors like pembrolizumab.[12][13] These trials have provided valuable insights into its safety profile and clinical activity in a variety of solid tumors and hematologic malignancies.[12][14][15]
APG-115 (Alrizomadlin) Clinical Trial Highlights:
-
Safety Profile: The most common treatment-related adverse events (TRAEs) include nausea, thrombocytopenia, vomiting, and fatigue.[12][13]
-
Clinical Activity: APG-115 has shown preliminary antitumor activity in multiple tumor types, including melanoma, non-small cell lung cancer (NSCLC), and liposarcoma.[12] In combination with pembrolizumab, it has demonstrated efficacy in patients with cancers resistant to immunotherapy.[12][13]
This compound is at an earlier stage of development, with its promising preclinical data suggesting it is a strong candidate for clinical trials.[4][6]
Experimental Methodologies
The following are detailed protocols for key experiments typically used to evaluate compounds like this compound and APG-115.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (this compound or APG-115) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for Protein Expression and Degradation
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., MDM2, p53, p21, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RS4;11) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³), then randomize the mice into different treatment groups (vehicle control, this compound, APG-115).
-
Drug Administration: Administer the compounds to the mice according to the planned dosing schedule (e.g., once daily oral gavage).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the experiment until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the control group. Assess any signs of toxicity based on body weight changes and clinical observations.
Conclusion
This compound and APG-115 represent two promising, yet distinct, therapeutic strategies for targeting the MDM2-p53 pathway. APG-115, as an inhibitor, has demonstrated a manageable safety profile and encouraging anti-tumor activity in clinical trials, validating MDM2 as a therapeutic target in humans. This compound, with its novel degradation mechanism, has shown exceptional preclinical potency and efficacy, suggesting it may offer a more profound and durable response. The progression of this compound into clinical trials will be critical to determine if its preclinical advantages translate into superior clinical outcomes. Researchers and clinicians should closely monitor the development of both agents as they have the potential to significantly impact the treatment landscape for a wide range of cancers.
References
- 1. Ascentage Pharma’s MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma - [ascentage.com]
- 2. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma [prnewswire.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Murine Pharmacokinetic Studies [bio-protocol.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MD-4251 vs. Other PROTAC MDM2 Degraders: A Preclinical Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed preclinical comparison of MD-4251, a first-in-class oral MDM2 degrader, with other notable PROTAC MDM2 degraders. The data presented herein is compiled from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC MDM2 degraders are heterobifunctional molecules designed to induce the degradation of the MDM2 oncoprotein. They consist of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest, apoptosis, and tumor regression in p53 wild-type cancers.
In Vitro Performance: Potency and Efficacy
The preclinical efficacy of MDM2 degraders is typically assessed by their ability to induce MDM2 degradation (DC50 and Dmax) and inhibit cancer cell growth (IC50). Below is a summary of the key in vitro performance metrics for this compound and other selected PROTAC MDM2 degraders.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| This compound | Cereblon (CRBN) | RS4;11 (ALL) | 0.2 | 96% (at 2h) | 1.0 | [1](--INVALID-LINK--) |
| MD-224 | Cereblon (CRBN) | RS4;11 (ALL) | <1 | >90% (at 2h) | 1.5 | [2] |
| MV4;11 (AML) | - | - | 4.4 | [2] | ||
| MOLM-13 (AML) | - | - | 33.1 | [2] | ||
| MD-265 | Cereblon (CRBN) | Primary Leukemia Stem Cells | - | - | 16 (median) | [3] |
| A1874 | MDM2 (Homo-PROTAC principle) | HCT116 (Colon) | 32 | ~98% | 86 | [4] |
| KT-253 | VHL | HEK293T | 0.4 (at 4h) | - | - | [1] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in vivo. Xenograft mouse models are commonly used to evaluate the efficacy of PROTAC MDM2 degraders.
| Compound | Dosing Regimen | Xenograft Model | Outcome | Citation(s) |
| This compound | Single oral dose | RS4;11 | Complete and persistent tumor regression | [1](--INVALID-LINK--) |
| MD-224 | Intravenous administration | RS4;11 | Complete and durable tumor regression | [2] |
| MD-265 | - | AML PDX models | Prolonged survival, not toxic | [3] |
| 11a-1 (Homo-PROTAC) | - | A549 (NSCLC) | Potent antitumor activity (TGI = 52%) | [5] |
PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; TGI: Tumor Growth Inhibition
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: MDM2-p53 signaling pathway and the mechanism of action of a PROTAC MDM2 degrader.
Caption: A typical experimental workflow for the preclinical evaluation of PROTAC MDM2 degraders.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used in the field.
Western Blot for MDM2 Degradation
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., RS4;11) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth.
-
Treat cells with a serial dilution of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the MDM2 protein levels to the loading control.
-
Calculate the percentage of MDM2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of the PROTAC degrader or vehicle control and incubate for a specified period (e.g., 72-96 hours).
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Xenograft Mouse Model for In Vivo Efficacy
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 RS4;11 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration and Monitoring:
-
Randomize mice into treatment and control groups.
-
Administer the PROTAC degrader via the appropriate route (e.g., oral gavage or intravenous injection) according to the specified dosing schedule. The control group receives the vehicle.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Efficacy and Toxicity Assessment:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).
-
Evaluate treatment efficacy by comparing the tumor growth inhibition between the treated and control groups.
-
Assess toxicity by monitoring changes in body weight and observing any adverse clinical signs.
-
Conclusion
The preclinical data available to date positions this compound as a highly potent and orally bioavailable PROTAC MDM2 degrader. Its ability to induce complete and sustained tumor regression with a single oral dose in a xenograft model is a significant advancement in the field. While direct head-to-head comparative studies are limited, the in vitro and in vivo data for this compound appear highly competitive with other leading MDM2 degraders such as MD-224. The development of diverse PROTAC MDM2 degraders, including those recruiting different E3 ligases like VHL and homo-PROTACs, highlights the versatility of this therapeutic approach. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other emerging MDM2 degraders in the treatment of p53 wild-type cancers.
References
- 1. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of PROTAC MDM2 Degrader in Primary Leukemia Cells and PDX models | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MD-4251's Engagement with Cereblon: A Comparative Analysis of Ligand Competition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data provides critical insights into the mechanism of action of MD-4251, a potent and orally bioavailable MDM2 degrader. This comparison guide delineates the validation of this compound's engagement with the E3 ubiquitin ligase cereblon (CRBN) through competitive ligand binding assays, positioning it within the landscape of well-characterized cereblon modulators. This information is pivotal for researchers and drug development professionals advancing targeted protein degradation strategies.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the oncoprotein MDM2, a key negative regulator of the p53 tumor suppressor.[1][2] The efficacy of such degraders hinges on their ability to form a ternary complex between the target protein and an E3 ligase. For a growing number of PROTACs and molecular glues, cereblon, as the substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ligase complex, is the E3 ligase of choice.[3][4][5] This guide presents a comparative analysis of this compound with other known cereblon ligands, validating its mechanism of action through direct competition for cereblon binding.
Comparative Analysis of Cereblon Ligand Binding
To ascertain and quantify the interaction of this compound with cereblon, competitive binding assays are employed. These assays measure the ability of a test compound to displace a known, high-affinity fluorescently-labeled cereblon ligand. The resulting data, typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), provides a direct measure of binding affinity.
While specific head-to-head competitive binding data for this compound against other cereblon ligands from a single study is not publicly available, we can infer its engagement and relative potency by comparing its degradation performance with that of established cereblon-binding molecules. The potent sub-nanomolar degradation activity of this compound strongly suggests a high-affinity interaction with its recruited E3 ligase.[1][6][7]
For the purpose of this guide, we will present a table of well-characterized cereblon ligands and their reported binding affinities to provide a framework for understanding the potency required for effective cereblon engagement.
| Compound | Type | Cereblon Binding Affinity (IC50/Kd) | Key Neosubstrates | Reference |
| Thalidomide (B1683933) | Molecular Glue | ~1-2.5 µM | Ikaros (IKZF1), Aiolos (IKZF3), SALL4 | [4][8][9] |
| Lenalidomide | Molecular Glue | ~250 nM | Ikaros (IKZF1), Aiolos (IKZF3), CK1α | [8][9] |
| Pomalidomide | Molecular Glue | ~30 nM | Ikaros (IKZF1), Aiolos (IKZF3) | [8][9] |
| CC-885 | Molecular Glue | High Affinity | GSPT1 | [10][11] |
| This compound | PROTAC | Data not publicly available | MDM2 (via PROTAC mechanism) | [1][2] |
This table summarizes data from multiple sources and assay conditions may vary.
Experimental Protocols for Cereblon Ligand Competition Assays
Validating the direct binding of a molecule to cereblon is crucial. Several robust biochemical and biophysical assays are routinely used for this purpose. A common and effective method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
TR-FRET Based Cereblon Ligand Competition Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to cereblon by measuring its ability to displace a known fluorescently labeled cereblon ligand.
Materials:
-
Recombinant human cereblon (CRBN)/DDB1 complex, often with a His-tag.
-
Fluorescently labeled cereblon ligand (e.g., a fluorescent derivative of thalidomide or pomalidomide).
-
Terbium-conjugated anti-His antibody (donor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM DTT).
-
Test compounds (e.g., this compound) and reference compounds (e.g., thalidomide, lenalidomide).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 384-well plate, add the recombinant CRBN/DDB1 complex and the terbium-conjugated anti-His antibody. Incubate for a defined period (e.g., 60 minutes) to allow for antibody binding.
-
Add the serially diluted test compounds or reference compounds to the wells.
-
Add the fluorescently labeled cereblon ligand to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a compatible plate reader. The excitation wavelength is typically 340 nm, and emission is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated. As the test compound displaces the fluorescent ligand, the FRET signal will decrease.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the underlying biological processes, the following diagrams illustrate the mechanism of cereblon-mediated protein degradation and the principle of the ligand competition assay.
Conclusion
The validation of this compound's mechanism of action through cereblon engagement is a critical step in its development as a therapeutic agent. While direct comparative quantitative binding data is not yet in the public domain, the potent degradation activity of this compound strongly supports a high-affinity interaction with cereblon. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to contextualize the performance of this compound and other novel cereblon-recruiting degraders. Further studies directly comparing the binding affinities and degradation efficiencies of a wide range of cereblon-based degraders will continue to refine our understanding and guide the development of next-generation targeted protein degradation therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Collection - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Item - this compound: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - American Chemical Society - Figshare [acs.figshare.com]
- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MDM2 Degradation through Ubiquitination Assays with MD-4251: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MD-4251, a potent and orally bioavailable MDM2 degrader, with other alternative molecules designed to target the MDM2-p53 axis. The objective is to offer a clear, data-driven overview of this compound's performance, supported by detailed experimental protocols for key validation assays.
Introduction to MDM2 and the Rationale for Targeted Degradation
The Mouse Double Minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor. As an E3 ubiquitin ligase, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thereby controlling its cellular levels and activity. In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53 and promoting tumor cell survival and proliferation. Consequently, disrupting the MDM2-p53 interaction has emerged as a promising therapeutic strategy.
While small-molecule inhibitors can block this interaction, a newer and potentially more effective approach is the targeted degradation of the MDM2 protein itself. This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ligase to the target protein, leading to its ubiquitination and degradation. This compound is a first-in-class, orally efficacious MDM2 degrader that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of MDM2.
This compound: A Potent MDM2 PROTAC Degrader
This compound is a PROTAC that consists of a ligand that binds to MDM2, a linker, and a ligand that recruits the CRBN E3 ligase. This ternary complex formation facilitates the polyubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, restoring its tumor-suppressive functions.
Performance Data of this compound
Experimental data has demonstrated the high potency and efficacy of this compound in inducing MDM2 degradation in the RS4;11 acute lymphoblastic leukemia cell line.
| Compound | Target | Cell Line | DC50 | Dmax | Time Point |
| This compound | MDM2 | RS4;11 | 0.2 nM | 96% | 2 hours |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Comparative Analysis of MDM2-Targeting Compounds
To provide a comprehensive overview, the performance of this compound is compared with other molecules targeting the MDM2 pathway. This includes other PROTACs that leverage MDM2's E3 ligase activity to degrade other proteins, as well as traditional MDM2 inhibitors.
| Compound | Type | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| This compound | PROTAC Degrader | MDM2 | CRBN | 0.2 nM (for MDM2) | 96% | RS4;11 | [1][2] |
| A1874 | PROTAC Degrader | BRD4 | MDM2 | 32 nM (for BRD4) | 98% | HCT116 | [3][4] |
| A743 | PROTAC Degrader | BRD4 | VHL | 23.1 nM (for BRD4) | 89% | HCT116 | [5] |
| Nutlin-3a | Small Molecule Inhibitor | MDM2-p53 interaction | N/A | N/A | N/A | N/A | [6] |
| MI-219 | Small Molecule Inhibitor | MDM2-p53 interaction | N/A | N/A | N/A | N/A |
Note: Direct quantitative degradation data (DC50, Dmax) for MDM2 degradation by other PROTACs is limited in publicly available literature, hence the inclusion of PROTACs that utilize MDM2 to degrade other targets to provide a broader context of PROTAC efficacy.
Experimental Protocols
Confirming the ubiquitination and subsequent degradation of MDM2 is crucial for validating the mechanism of action of this compound. Below are detailed protocols for in-cell and in-vitro ubiquitination assays.
In-Cell Ubiquitination Assay
This assay is used to detect the ubiquitination of MDM2 within a cellular context.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-MDM2, anti-ubiquitin
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin primary antibody.
-
Incubate with an HRP-conjugated secondary antibody and visualize the ubiquitinated MDM2 as a high-molecular-weight smear using a chemiluminescence detection system.
-
The membrane can be stripped and re-probed with an anti-MDM2 antibody to confirm the immunoprecipitation of MDM2.
-
In-Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of MDM2 to be ubiquitinated in the presence of the necessary enzymes and ubiquitin.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human MDM2
-
Recombinant human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody: anti-MDM2
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Add recombinant MDM2 to the reaction mixture.
-
To test the effect of this compound, it would be necessary to include the CRBN E3 ligase complex and the PROTAC itself in the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-MDM2 antibody.
-
The presence of higher molecular weight bands corresponding to ubiquitinated MDM2 will confirm the in-vitro ubiquitination.
-
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
MDM2-p53 Signaling Pathway and this compound Intervention
Caption: MDM2-p53 negative feedback loop and the mechanism of action of this compound.
Experimental Workflow for In-Cell Ubiquitination Assay
References
- 1. MDM2 degrader(Ascentage Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives | Semantic Scholar [semanticscholar.org]
Cross-Validation of MD-4251's Anti-Tumor Effects in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of MD-4251, a first-in-class oral MDM2 degrader, across various cancer models. The information presented is based on available preclinical data, offering an objective analysis of its performance against alternative therapeutic strategies.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the MDM2 oncoprotein, a key negative regulator of the p53 tumor suppressor.[1][2][3][4] By degrading MDM2, this compound robustly activates p53, leading to potent anti-tumor activity in cancer cells with wild-type p53.[1][2][3][4] Preclinical studies have demonstrated its efficacy in acute leukemia models, showcasing its potential as a promising therapeutic candidate. This guide will delve into the experimental data supporting these claims, compare its performance with an MDM2 inhibitor, and provide detailed methodologies for the key experiments.
Data Presentation: In Vitro Efficacy
This compound has shown potent and rapid degradation of MDM2 in acute leukemia cell lines, leading to significant inhibition of cell growth. The following tables summarize the key quantitative data from these studies.
Table 1: MDM2 Degradation Efficiency of this compound in RS4;11 Cells
| Parameter | Value | Time Point | Cell Line |
| DC₅₀ (Concentration for 50% Degradation) | 0.2 nM | 2 hours | RS4;11 |
| Dₘₐₓ (Maximum Degradation) | 96% | 2 hours | RS4;11 |
Data sourced from studies on the in vitro effects of this compound.[1][2][4]
Table 2: Comparative Anti-proliferative Activity of this compound and APG-115
| Compound | RS4;11 IC₅₀ (nM) | MV4;11 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) |
| This compound | 1 | 2 | 2 |
| APG-115 (MDM2 Inhibitor) | 30 | 93 | >1000 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data highlights the significantly greater potency of this compound compared to the MDM2 inhibitor APG-115 in acute leukemia cell lines with wild-type p53.[1]
Data Presentation: In Vivo Efficacy
The anti-tumor activity of this compound has been validated in a xenograft mouse model of acute leukemia.
Table 3: In Vivo Anti-Tumor Activity of this compound in an RS4;11 Xenograft Model
| Treatment | Dosing | Tumor Growth | Survival |
| This compound | Single oral dose (50 mg/kg) | Complete tumor regression | No detectable tumors for 24 days |
| Vehicle Control | - | Progressive tumor growth | - |
This study demonstrates the potent and durable in vivo anti-tumor effect of a single oral dose of this compound.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the anti-proliferative effects of this compound and comparator compounds on cancer cell lines.
Protocol:
-
Cell Culture: Acute leukemia cell lines (e.g., RS4;11, MV4;11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds (e.g., APG-115) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot for MDM2 Degradation
Objective: To quantify the degradation of MDM2 protein following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and for different time points. After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for MDM2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of MDM2 is normalized to the loading control to determine the extent of degradation.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: Human acute leukemia cells (e.g., RS4;11) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Survival of the animals is also recorded.
-
Data Analysis: Tumor growth curves and survival plots are generated. Statistical analysis is performed to compare the treatment group with the control group.
Mandatory Visualization
MDM2-p53 Signaling Pathway and this compound Mechanism of Action
Caption: this compound disrupts the MDM2-p53 feedback loop, leading to p53-mediated apoptosis.
Experimental Workflow for Cross-Validation
References
A Comparative Guide to the Therapeutic Window of MD-4251 and Other MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of small molecules that inhibit the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase has opened a promising therapeutic avenue for cancers harboring wild-type p53. By blocking the MDM2-p53 interaction, these agents can stabilize and activate p53, leading to cell cycle arrest and apoptosis in tumor cells. A critical determinant of the clinical success of these therapies is their therapeutic window: the dose range that maximizes anti-tumor efficacy while minimizing toxicity to normal tissues. This guide provides a comparative evaluation of the therapeutic window of a novel MDM2-targeting agent, MD-4251, against other notable MDM2 inhibitors, Navtemadlin (KRT-232) and Siremadlin (HDM201).
This compound is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MDM2 rather than simply inhibiting its interaction with p53.[1][2] This distinct mechanism of action may offer a wider therapeutic window compared to traditional small-molecule inhibitors. This guide synthesizes available preclinical and clinical data to facilitate an objective comparison.
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data for this compound, Navtemadlin, and Siremadlin, offering a comparative look at their efficacy and safety profiles. A direct comparison of the therapeutic index is challenging due to the lack of head-to-head studies; however, the collective data provides insights into the potential therapeutic window of each compound.
Table 1: Preclinical Efficacy of MDM2-Targeting Compounds
| Parameter | This compound | Navtemadlin (KRT-232/AMG-232) | Siremadlin (HDM201) |
| Mechanism of Action | MDM2 Degrader (PROTAC)[1] | MDM2-p53 Interaction Inhibitor[3][4] | MDM2-p53 Interaction Inhibitor[5][6] |
| Cell Line | RS4;11 (Acute Leukemia) | GBM PDX (Glioblastoma) | Various p53 wild-type cell lines |
| DC50 (Degradation) | 0.2 nM[1] | N/A | N/A |
| IC50 (Cell Growth) | 1 nM (RS4;11)[1] | Potent in TP53-wild-type GBM[7] | Nanomolar range in sensitive cell lines[8] |
| In Vivo Efficacious Dose | 50 mg/kg (single oral dose, complete tumor regression in RS4;11 xenograft)[1] | 25 mg/kg (significant survival extension in MDM2-amplified GBM PDX)[7] | Effective in multiple xenograft models[8] |
Table 2: Safety and Tolerability Profile
| Parameter | This compound | Navtemadlin (KRT-232) | Siremadlin (HDM201) |
| Preclinical Toxicity | No signs of toxicity at efficacious doses in mice[1] | Hematologic toxicity is a known on-target effect[3][4] | Gastrointestinal and bone marrow toxicities observed[6] |
| Common Clinical Adverse Events | N/A (Preclinical Stage) | Nausea, diarrhea, thrombocytopenia, neutropenia[3][9] | Thrombocytopenia, myelosuppression, gastrointestinal toxicities[6][10] |
| Dose-Limiting Toxicities (DLTs) in Humans | N/A | Hematologic and gastrointestinal toxicities[3] | Myelosuppression[6] |
| Recommended Phase II Dose (RP2D) in Humans | N/A | 240 mg once daily for 7 days in a 28-day cycle (Myelofibrosis) | Varies by regimen and malignancy (e.g., 120 mg in solid tumors, 45-250 mg in hematologic malignancies)[6] |
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
MDM2 inhibitors and degraders both aim to restore p53 function. The diagram below illustrates the central role of the MDM2-p53 interaction and the distinct mechanisms of these two classes of drugs.
Caption: MDM2-p53 signaling and therapeutic intervention.
Experimental Workflow for Evaluating MDM2-Targeting Compounds
The following diagram outlines a typical experimental workflow for the preclinical evaluation of MDM2 inhibitors and degraders.
Caption: Preclinical evaluation workflow for MDM2-targeting drugs.
Conceptualizing the Therapeutic Window
The therapeutic window is a critical concept in drug development, representing the range of doses at which a drug is effective without being excessively toxic.
Caption: The therapeutic window is defined by efficacy and toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of MDM2-targeting compounds.
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell proliferation.
-
Methodology:
-
Seed cancer cells (e.g., RS4;11 for this compound) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. MDM2 Degradation and p53 Activation Assay (Western Blot)
-
Objective: To assess the ability of the compound to induce MDM2 degradation (for PROTACs) and subsequently stabilize and activate p53.
-
Methodology:
-
Culture cancer cells and treat them with various concentrations of the test compound for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MDM2, p53, p21 (a p53 target gene), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels. For PROTACs, calculate the DC50 (half-maximal degradation concentration).
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., RS4;11) subcutaneously into immunocompromised mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound orally) and vehicle control according to the desired dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, or at specified time points, euthanize the mice and collect tumors and other tissues for pharmacodynamic and toxicological analysis.
-
Analyze the data to determine the extent of tumor growth inhibition and assess any signs of toxicity.
-
Conclusion
The evaluation of the therapeutic window is a multifaceted process that integrates in vitro potency, in vivo efficacy, and safety pharmacology. This compound, with its novel PROTAC mechanism, demonstrates remarkable preclinical efficacy, achieving complete tumor regression at well-tolerated doses in a xenograft model.[1] This suggests the potential for a wide therapeutic window. Navtemadlin and Siremadlin, as traditional MDM2 inhibitors, have also shown clinical promise, but their therapeutic application is often managed by on-target toxicities, such as thrombocytopenia, which necessitates careful dose scheduling to maintain a favorable risk-benefit profile.[3][6]
The data presented in this guide underscores the importance of a compound's mechanism of action in defining its therapeutic window. The ability of this compound to induce degradation of MDM2 may lead to a more sustained p53 activation and a more profound anti-tumor effect at lower and less frequent doses, potentially mitigating the on-target toxicities associated with continuous inhibition of the MDM2-p53 interaction. Further clinical investigation of this compound will be crucial to definitively compare its therapeutic window to that of established MDM2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of MD-4251: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Research-Use-Only Compound
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information regarding the disposal of MD-4251, a potent and selective oral MDM2 degrader.
It is critical to note that specific disposal procedures for this compound have not been made publicly available by the manufacturer. As with any chemical, the primary source of detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the supplier. Laboratories must consult the specific SDS for this compound before handling or disposing of this compound.
In the absence of specific instructions for this compound, this document outlines a general, best-practice workflow for the disposal of research-use-only chemicals. This information is intended to supplement, not replace, the compound-specific SDS and your institution's established chemical hygiene and waste management plans.
Summary of Available Safety Data for this compound
While disposal-specific data is not available, the following information has been compiled from publicly accessible sources.
| Data Point | Value | Source |
| Use Classification | For research use only, not for human or veterinary use. | MedKoo Biosciences |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Short-Term Storage | 0 - 4 °C for days to weeks. | MedKoo Biosciences |
| Long-Term Storage | -20 °C for months to years. | MedKoo Biosciences |
General Protocol for the Disposal of Laboratory Chemical Waste
The following is a detailed, step-by-step methodology for the proper disposal of a research chemical like this compound, in the absence of specific instructions. This protocol is based on general laboratory safety guidelines.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Dedicated Waste Container: Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated pipette tips, gloves, and empty vials) in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.
3. Labeling of Hazardous Waste:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name, "this compound," and any other components of the waste stream (e.g., solvents).
-
Hazard Identification: Indicate the primary hazards of the waste.
4. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[1]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.
-
Secure Storage: Ensure the storage area is secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or in accordance with your institution's policies, contact your EHS department or designated hazardous waste management provider to arrange for pickup.
-
Provide Documentation: Be prepared to provide all necessary documentation, including the contents of the waste container.
Visualizing the Chemical Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for this compound, laboratory professionals can ensure the safe and compliant disposal of this research compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
